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  • Product: (2-Nitrovinyl)cyclopentane
  • CAS: 98431-67-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Nitrovinyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Nitrovinyl)cyclopentane is a versatile synthetic intermediate, belonging to the class of nitroalkenes. The conjugation of the nitro group wi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitrovinyl)cyclopentane is a versatile synthetic intermediate, belonging to the class of nitroalkenes. The conjugation of the nitro group with the vinyl system makes the β-carbon electrophilic, rendering the compound a potent Michael acceptor for various nucleophiles. This reactivity is widely exploited in organic synthesis for the construction of complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. It provides detailed information about the chemical environment of individual atoms within a molecule. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for (2-nitrovinyl)cyclopentane. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted data, interpreted and rationalized based on established NMR principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Data for (2-Nitrovinyl)cyclopentane

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for (2-nitrovinyl)cyclopentane. The data is presented with respect to tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

Molecular Structure with Atom Numbering:

Caption: Molecular structure of (2-nitrovinyl)cyclopentane with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Nitrovinyl)cyclopentane in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1'~ 7.1 - 7.4Doublet of doublets (dd)J(H1'-H2') ≈ 13.5 Hz, J(H1'-H1) ≈ 8.0 Hz
H2'~ 6.9 - 7.2Doublet (d)J(H2'-H1') ≈ 13.5 Hz
H1~ 2.8 - 3.2Multiplet (m)-
H2, H5~ 1.8 - 2.1Multiplet (m)-
H3, H4~ 1.5 - 1.8Multiplet (m)-

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Nitrovinyl)cyclopentane in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C2'~ 145 - 150
C1'~ 138 - 142
C1~ 40 - 45
C2, C5~ 32 - 36
C3, C4~ 25 - 29

Scientific Rationale and Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of (2-nitrovinyl)cyclopentane is characterized by distinct regions corresponding to the vinylic and cyclopentyl protons.

  • Vinylic Protons (H1' and H2'): The protons on the carbon-carbon double bond are significantly deshielded and appear in the downfield region of the spectrum (~6.9-7.4 ppm). This is due to the strong electron-withdrawing nature of the conjugated nitro group, which reduces the electron density around these protons.[1][2] The large coupling constant of approximately 13.5 Hz between H1' and H2' is characteristic of a trans relationship across the double bond. H1' is further split by the adjacent methine proton (H1) on the cyclopentane ring, resulting in a doublet of doublets.

  • Cyclopentyl Protons (H1, H2, H3, H4, H5): The protons on the cyclopentane ring are expected to resonate in the upfield region of the spectrum. The methine proton (H1), being adjacent to the electron-withdrawing nitrovinyl group, is the most deshielded of the cyclopentyl protons (~2.8-3.2 ppm).[3][4] The remaining methylene protons of the cyclopentane ring (H2, H3, H4, and H5) will appear as complex, overlapping multiplets in the range of ~1.5-2.1 ppm.[3][4] The complexity of these signals arises from the conformational flexibility of the cyclopentane ring and the small differences in their chemical environments.[4]

Key ¹H-¹H Correlations (COSY):

A 2D COSY (Correlation Spectroscopy) experiment would be invaluable for confirming the proton assignments. The expected key correlations are illustrated below.

G H1_prime H1' (~7.1-7.4 ppm) H2_prime H2' (~6.9-7.2 ppm) H1_prime->H2_prime J ≈ 13.5 Hz H1 H1 (~2.8-3.2 ppm) H1_prime->H1 J ≈ 8.0 Hz H2_H5 H2/H5 (~1.8-2.1 ppm) H1->H2_H5 H3_H4 H3/H4 (~1.5-1.8 ppm) H2_H5->H3_H4

Caption: Expected ¹H-¹H COSY correlations for (2-nitrovinyl)cyclopentane.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.

  • Vinylic Carbons (C1' and C2'): The carbons of the double bond are found in the downfield region of the spectrum. C2', being directly attached to the electronegative nitro group, is the most deshielded carbon at ~145-150 ppm. C1' appears at a slightly lower chemical shift of ~138-142 ppm.

  • Cyclopentyl Carbons (C1, C2, C3, C4, C5): The sp³ hybridized carbons of the cyclopentane ring resonate in the upfield region. Similar to the proton spectrum, the carbon atom C1, which is attached to the nitrovinyl substituent, is the most deshielded among the ring carbons (~40-45 ppm). The remaining methylene carbons (C2/C5 and C3/C4) are expected at approximately 32-36 ppm and 25-29 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet detailed, protocol for acquiring high-quality NMR data for (2-nitrovinyl)cyclopentane.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of (2-nitrovinyl)cyclopentane for ¹H NMR (or 20-30 mg for ¹³C NMR).

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

  • Internal Standard: The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition Parameters:

The following are suggested starting parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

3. 2D NMR Spectroscopy:

For unambiguous assignment of all signals, especially the overlapping multiplets of the cyclopentane ring, the following 2D NMR experiments are highly recommended:

  • ¹H-¹H COSY: To establish proton-proton coupling networks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for (2-nitrovinyl)cyclopentane. The strong deshielding effects of the nitrovinyl group are evident in the downfield chemical shifts of the vinylic protons and carbons, as well as the adjacent methine proton and carbon of the cyclopentane ring. While the predicted data and interpretations presented herein offer a robust framework for spectral analysis, it is imperative that they are validated by experimental data for definitive structural confirmation and characterization. The provided experimental protocols offer a solid foundation for obtaining high-quality NMR spectra for this and related compounds.

References

  • Lipnick, R. L. (1973). Nmr Spectroscopy of Cyclopentane Derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 96(9), 2941-2949.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Polysubstituted Cyclopentanes.
  • Özen, C., et al. (2013). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Molecular Physics, 111(21), 3359-3368.
  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • BenchChem. (2025). Comparative Analysis of 1H and 13C NMR Spectra: 3-Nitro-N-phenylthiophen-2-amine and Structural Analogs.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts • NMR Peak Area: Integr.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Chemaxon.
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • NMRdb.org. Predict 1H proton NMR spectra.
  • NMRdb.org. Predict 13C carbon NMR spectra.
  • Eremenko, L. T., & Fainzil'berg, A. A. (1968). Correlation of the chemical shifts of the NMR of n14 in nitro compounds with the frequencies of antisymmetric valence vibrations of the nitro group in the ir spectra. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 17, 623-625.
  • Hanna, M. T., & Ruyken, H. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2315-2323.
  • Li, C., et al. (2020). Iridium-catalysed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. Organic & Biomolecular Chemistry, 18(3), 437-444.

Sources

Exploratory

Thermodynamic Stability of (2-Nitrovinyl)cyclopentane in Organic Solvents: A Comprehensive Technical Guide

Executive Summary (2-Nitrovinyl)cyclopentane is a highly reactive α,β -unsaturated nitro compound utilized extensively as a Michael acceptor and dienophile in advanced organic synthesis and drug development. The potent e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Nitrovinyl)cyclopentane is a highly reactive α,β -unsaturated nitro compound utilized extensively as a Michael acceptor and dienophile in advanced organic synthesis and drug development. The potent electron-withdrawing nature of the nitro group renders the conjugated vinylic system highly electrophilic. While this reactivity is synthetically desirable, it introduces significant challenges regarding thermodynamic stability, E/Z isomerization, and solvent-mediated degradation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic behavior of (2-nitrovinyl)cyclopentane in organic solvents, supported by self-validating experimental protocols designed to preserve molecular integrity.

Structural Dynamics and E/Z Isomerization

The thermodynamic stability of (2-nitrovinyl)cyclopentane is fundamentally governed by the steric and electronic interplay between the bulky cyclopentyl ring and the nitro group.

The Causality of Stereochemical Dominance

In solution, nitroalkenes can exist as either (E)- or (Z)-geometric isomers. For (2-nitrovinyl)cyclopentane, the (E)-isomer is overwhelmingly favored thermodynamically . This preference is dictated by steric causality: in the (Z)-configuration, the bulky cyclopentyl moiety and the nitro group are forced into a cis-relationship, resulting in severe steric clash and a higher ground-state energy ()[1].

While non-polar solvents (e.g., toluene, hexanes) lock the molecule into the stable (E)-state, exposure to UV light or specific catalytic conditions can provide the activation energy required to access the kinetically trapped (Z)-isomer ()[2].

EZ_Isomerization Z_Isomer (Z)-Isomer (Sterically Hindered) Intermediate Zwitterionic Transition (Solvent Stabilized) Z_Isomer->Intermediate Thermal/Kinetic Activation E_Isomer (E)-Isomer (Thermodynamically Stable) Intermediate->E_Isomer Steric Relief & Relaxation E_Isomer->Z_Isomer UV Irradiation (Photochemical)

Thermodynamic energy landscape of E/Z isomerization in (2-nitrovinyl)cyclopentane.

Solvent-Mediated Degradation Mechanisms

The choice of organic solvent dictates the primary degradation pathway of (2-nitrovinyl)cyclopentane. The push-pull electronic system of the nitroalkene makes the β -carbon highly susceptible to nucleophilic attack, while the α -proton (if present in intermediates) is acidic.

A. Michael Addition (Solvolysis in Protic Solvents)

In polar protic solvents such as methanol or ethanol, the solvent itself acts as a nucleophile. The highly electrophilic β -carbon undergoes a slow but irreversible conjugate addition, forming a β -alkoxy nitroalkane ()[3]. This solvolysis drastically reduces the half-life of the nitroalkene in alcoholic solvents.

B. Anionic Polymerization (Aprotic Solvents with Basic Impurities)

Nitroalkenes are notorious for their tendency to polymerize. In polar aprotic solvents like N,N-Dimethylformamide (DMF), trace basic impurities (such as dimethylamine) act as initiators. The amine attacks the β -carbon, generating a resonance-stabilized nitronate anion. This anion subsequently attacks another monomer, triggering a rapid, uncontrolled anionic polymerization cascade ()[4][5].

C. Nef-Type Hydrolysis (Moisture-Sensitive Degradation)

In hygroscopic solvents containing trace water (e.g., wet THF or DCM), the nitroalkene can undergo hydration. Under slightly acidic or basic conditions, the resulting intermediate forms a nitronate salt, which undergoes a Nef-type hydrolysis. This cleaves the carbon-nitrogen bond, converting the nitro group into a carbonyl and releasing nitrous oxide ( N2​O ) ()[6].

Degradation_Pathways Nitroalkene (2-Nitrovinyl)cyclopentane (Highly Electrophilic) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Nitroalkene->Protic Aprotic Polar Aprotic Solvents (e.g., DMF, THF + H2O) Nitroalkene->Aprotic Basic Trace Amines / Bases (Solvent Impurities) Nitroalkene->Basic Michael Michael Addition (Solvent Adducts) Protic->Michael Nucleophilic Attack Nef Nef-Type Hydrolysis (Carbonyl Formation) Aprotic->Nef Nitronate Hydration Polymer Anionic Polymerization (Oligomerization) Basic->Polymer Chain Initiation

Solvent-mediated degradation pathways of (2-nitrovinyl)cyclopentane.

Quantitative Thermodynamic Stability Profile

The following table summarizes the stability of (2-nitrovinyl)cyclopentane across common organic solvents, providing critical parameters for experimental design.

SolventPolarity IndexPrimary Degradation PathwayEstimated Half-Life (25 °C)Recommended Application
Hexane / Toluene 0.1 / 2.4None (Highly Stable)> 6 MonthsLong-term storage, synthesis
Dichloromethane (DCM) 3.1Trace acid-catalyzed oligomerization4 - 8 WeeksExtraction, short-term reactions
Tetrahydrofuran (THF) 4.0Peroxide-initiated radical polymerization1 - 2 WeeksGrignard/organometallic additions
Methanol (MeOH) 5.1Michael Addition (Solvolysis)2 - 5 DaysAvoid prolonged exposure
N,N-Dimethylformamide (DMF) 6.4Base-catalyzed anionic polymerization< 24 HoursUse strictly anhydrous/amine-free

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely instruct; they incorporate internal checks to prove that degradation has not occurred invisibly.

Protocol A: Self-Validating NMR Kinetic Evaluation of Stability

Causality: When nitroalkenes polymerize, they often form high-molecular-weight oligomers that appear as invisible, broad baseline humps in 1H -NMR. If a researcher only monitors the disappearance of the monomer vinylic peaks, they may falsely assume the compound is isomerizing or evaporating. By utilizing a highly stable internal standard, any loss in total mass balance mathematically proves polymerization or precipitation.

  • Sample Preparation: Prepare a 0.10 M solution of (2-nitrovinyl)cyclopentane in the desired deuterated solvent (e.g., CDCl3​ or DMSO-d6​ ).

  • Internal Standard Addition: Add exactly 0.05 M of 1,3,5-trimethoxybenzene (TMB) to the solution. TMB is sterically hindered, electronically stable, and provides a sharp, distinct singlet at ∼6.1 ppm .

  • Incubation: Seal the NMR tube under an argon atmosphere and incubate at the target temperature (e.g., 25 °C ).

  • Acquisition: Acquire 1H -NMR spectra at t=0,1,4,24, and 48 hours .

  • Validation & Analysis: Integrate the TMB peak and set it to a fixed value (e.g., 3.00). Integrate the vinylic protons of the nitroalkene ( ∼7.0 ppm ). If the integration of the vinylic protons decreases over time without the appearance of distinct new small-molecule peaks (like E/Z isomers or Michael adducts), the loss in mass balance confirms polymerization.

Protocol B: Optimized Workup and Storage to Prevent Polymerization

Causality: Standard aqueous workups often utilize strong acids or bases, which catalyze Nef hydrolysis or anionic polymerization, respectively ()[7]. Furthermore, standard silica gel is slightly acidic and can degrade nitroalkenes during chromatography.

  • Neutral Quenching: Upon reaction completion, quench the mixture using a saturated aqueous solution of Ammonium Chloride ( NH4​Cl , pH ∼6 ). Never use NaOH or HCl .

  • Extraction: Extract the aqueous layer using Methyl tert-butyl ether (MTBE). MTBE absorbs significantly less water than Ethyl Acetate, minimizing the risk of hydrolytic degradation during concentration.

  • Self-Validating TLC Test: Before committing the crude batch to column chromatography, spot the mixture on a silica TLC plate. Leave the plate exposed to air for 1 hour, then elute it alongside a freshly spotted sample. If the 1-hour spot shows streaking or baseline retention compared to the fresh spot, the silica is inducing degradation. In this case, pre-treat the silica column with 1% Triethylamine (TEA) to neutralize acidic sites.

  • Storage: Concentrate the purified product under reduced pressure at <30 °C . To the neat oil, add 10 ppm of Butylated hydroxytoluene (BHT) to act as a radical scavenger. Store in an amber glass vial (to prevent photochemical E/Z isomerization) backfilled with Argon at −20 °C .

References

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). "Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes." Organic Letters, American Chemical Society. URL:[Link]

  • Master Organic Chemistry. (2023). "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. URL:[Link]

  • Tabolin, A. A., & Ioffe, S. L. (2023). "Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds." Molecules, MDPI. URL:[Link]

Sources

Foundational

(2-nitrovinyl)cyclopentane CAS registry number and physical properties

An In-Depth Technical Guide to (2-nitrovinyl)cyclopentane: Synthesis, Properties, and Applications Introduction (2-nitrovinyl)cyclopentane is a versatile synthetic intermediate characterized by a five-membered carbocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-nitrovinyl)cyclopentane: Synthesis, Properties, and Applications

Introduction

(2-nitrovinyl)cyclopentane is a versatile synthetic intermediate characterized by a five-membered carbocyclic ring attached to a nitro-activated vinyl group. The powerful electron-withdrawing nature of the nitro group renders the vinyl moiety highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions.[1] This inherent reactivity positions (2-nitrovinyl)cyclopentane and its derivatives as valuable building blocks in modern organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceutically active compounds and natural products.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers in drug discovery and chemical development.

Compound Identification and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. While extensive experimental data for (2-nitrovinyl)cyclopentane is not broadly documented, its properties can be inferred from related structures such as nitrocyclopentane and cyclopentane.

CAS Registry Number : 98431-67-5[1][4]

Table 1: Physical and Chemical Properties

PropertyValueSource/Note
Molecular Formula C₇H₁₁NO₂Calculated
Molecular Weight 141.17 g/mol Calculated
Appearance Not specified; likely a liquid or low-melting solidInferred
Boiling Point Data not available for the title compound. For nitrocyclopentane (C₅H₉NO₂), the boiling point is 453.20 K (180.05 °C).[5]Comparison
Melting Point Data not available.
Density Data not available. For cyclopentane (C₅H₁₀), the density is 0.751 g/cm³.[6]Comparison
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and ether.[6]Inferred

Synthesis of (2-nitrovinyl)cyclopentane

The most direct and efficient synthesis of (2-nitrovinyl)cyclopentane and its derivatives is achieved through multicomponent reactions (MCRs), specifically leveraging a tandem Knoevenagel condensation and Michael addition sequence.[1] A common approach involves the reaction of cyclopentanone, an aldehyde, and a nitroalkane. However, for the parent compound, a more direct Henry reaction (nitroaldol reaction) between cyclopentanecarboxaldehyde and nitromethane is the standard and anticipated route.[7]

General Synthetic Pathway: The Henry Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.[7] The reaction proceeds in two stages:

  • Nitroaldol Addition: A base abstracts the acidic α-proton from nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde to form a β-nitro alcohol intermediate.

  • Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, typically under acidic or basic conditions, to yield the final (2-nitrovinyl)cyclopentane product.

Experimental Protocol: Synthesis via Henry Reaction

This is a generalized protocol adapted from standard procedures for the Henry reaction.

Materials:

  • Cyclopentanecarboxaldehyde

  • Nitromethane

  • A suitable base (e.g., sodium hydroxide, potassium fluoride, or an amine base like DBU)

  • An appropriate solvent (e.g., methanol, ethanol, or THF)

  • Acetic anhydride or a mild acid for dehydration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanecarboxaldehyde in the chosen solvent.

  • Add an equimolar amount of nitromethane to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a catalytic amount of the base to the stirred solution. The reaction is typically exothermic.

  • Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Upon completion of the addition, add a dehydrating agent (e.g., acetic anhydride with a catalytic amount of base) to the reaction mixture.

  • Heat the mixture gently (e.g., to 50-60 °C) and monitor the formation of the product by TLC.

  • After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (2-nitrovinyl)cyclopentane.

G cluster_synthesis Synthesis Workflow reactants Cyclopentanecarboxaldehyde + Nitromethane base Base Catalyst (e.g., NaOH) intermediate β-Nitro Alcohol Intermediate base->intermediate 1. Nitroaldol Addition dehydration Dehydration (e.g., Acetic Anhydride) product (2-nitrovinyl)cyclopentane dehydration->product 2. Elimination

Caption: Generalized workflow for the synthesis of (2-nitrovinyl)cyclopentane via the Henry reaction.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (2-nitrovinyl)cyclopentane is primarily driven by the electrophilic nature of the carbon-carbon double bond, which is activated by the nitro group. This makes it a potent Michael acceptor and a versatile partner in various cycloaddition reactions.

Michael Addition Reactions

As a highly effective Michael acceptor, (2-nitrovinyl)cyclopentane readily reacts with a wide range of soft nucleophiles, such as enolates, amines, and thiols.[1] This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The use of chiral organocatalysts can facilitate asymmetric Michael additions, enabling the synthesis of enantioenriched cyclopentane derivatives, which are highly valuable in drug development.[1]

G cluster_reaction Michael Addition Pathway start (2-nitrovinyl)cyclopentane + Nucleophile (Nu⁻) catalyst Base or Organocatalyst adduct Nitronate Adduct (Intermediate) catalyst->adduct 1. Nucleophilic Attack workup Protic Workup (e.g., H₃O⁺) final_product Functionalized Cyclopentane Derivative workup->final_product 2. Protonation

Caption: Reaction pathway of a Michael addition using (2-nitrovinyl)cyclopentane as the electrophile.

Domino and Cascade Reactions

The reactivity of the nitrovinyl moiety allows for the design of elegant domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.[1] These processes are highly efficient and atom-economical, providing rapid access to complex molecular architectures from simple starting materials. For instance, a Michael addition can trigger a subsequent intramolecular cyclization, leading to the formation of polycyclic systems.[8]

Cycloaddition Reactions

The electron-deficient double bond of (2-nitrovinyl)cyclopentane can participate as a dienophile in Diels-Alder reactions or as a component in [3+2] cycloadditions. These reactions are powerful methods for constructing five- and six-membered rings with high stereocontrol, further expanding the synthetic utility of this building block. Quantum-chemical studies have shown that such cycloadditions often proceed through a one-step, asynchronous mechanism.[1]

Applications in Medicinal Chemistry and Drug Discovery

The cyclopentane ring is a privileged scaffold found in a vast array of biologically active compounds, including prostaglandins and steroids.[2] Consequently, synthetic intermediates that provide access to functionalized cyclopentane derivatives are of significant interest to the pharmaceutical industry.

  • Scaffold for Drug Candidates : (2-nitrovinyl)cyclopentane serves as a precursor for novel drug candidates. The versatile nitro group can be reduced to an amine, a key functional group in many pharmaceuticals, or converted into a carbonyl via the Nef reaction, providing access to cyclopentanone derivatives.[7][9]

  • Access to Chiral Building Blocks : Through asymmetric synthesis, chiral derivatives of (2-nitrovinyl)cyclopentane can be generated. These enantiomerically pure compounds are crucial for synthesizing complex, stereochemically defined active pharmaceutical ingredients (APIs).[9]

  • Michael Acceptor in Proteasome Inhibitors : The α,β-unsaturated nitroalkene moiety is a known Michael acceptor that can covalently bind to nucleophilic residues in enzyme active sites. This mechanism has been explored in the design of proteasome inhibitors for cancer therapy.[10]

Conclusion

(2-nitrovinyl)cyclopentane is a highly valuable and reactive intermediate in organic synthesis. Its utility stems from the electron-deficient nature of its vinyl group, which allows it to participate in a wide range of chemical transformations including Michael additions, cascade reactions, and cycloadditions. This reactivity, combined with the prevalence of the cyclopentane scaffold in medicinal chemistry, makes it a critical building block for the synthesis of complex molecules and the development of novel therapeutics. The continued exploration of its chemistry, particularly in the realm of asymmetric organocatalysis, promises to unlock new and efficient pathways to valuable molecular targets.

References

  • Cheméo. Chemical Properties of Cyclopentane, nitro- (CAS 2562-38-1). Available at: [Link]

  • García Lorena, et al. (2025). Organocatalytic Enantioselective Nitro-Vinylcyclopropane- Cyclopentene Rearrangement: Expanding the Reactivity of Donor–Acceptor Cyclopropanes. Synthesis, 2025; 3350–3360. Available at: [Link]

  • Wikipedia. Cyclopentane. Available at: [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet - Cyclopentane. Available at: [Link]

  • ResearchGate. Reaction of nitrovinyl derivative 5 with homophthalonitrile 2. Available at: [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. Available at: [Link]

  • NIST. Vinylcyclopentane. In NIST Chemistry WebBook. Available at: [Link]

  • US EPA. CAS Registry - List Details. Available at: [Link]

  • PMC. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Available at: [Link]

  • MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available at: [Link]

  • ResearchGate. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 906-916. Available at: [Link]

  • PubChem. Nitrocyclopentane. Available at: [Link]

  • ResearchGate. (2022). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

A Toxicological Deep Dive into (2-Nitrovinyl)cyclopentane: A Case Study in Hazard Assessment for Novel Chemical Entities

Abstract: This technical guide addresses the critical need for a comprehensive toxicological profile and safety data sheet (SDS) for the novel compound, (2-nitrovinyl)cyclopentane. In the absence of direct empirical data...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the critical need for a comprehensive toxicological profile and safety data sheet (SDS) for the novel compound, (2-nitrovinyl)cyclopentane. In the absence of direct empirical data, this document pioneers a robust, science-led hazard assessment. By integrating structural analysis, mechanistic insights, and the principled application of read-across from toxicologically characterized analogs, we construct a predictive toxicity profile. This guide serves not only as a crucial safety resource for researchers and drug development professionals but also as a methodological blueprint for the safety evaluation of data-poor chemicals, championing a proactive, knowledge-based approach to chemical safety in modern research and development.

Introduction: The Challenge of Data-Poor Compounds

(2-Nitrovinyl)cyclopentane represents a class of novel chemical entities that, while promising in synthetic chemistry, lack the established body of toxicological data common to more established reagents. For researchers, scientists, and drug development professionals, this information gap presents a significant safety challenge. Standard safety protocols rely on accurate, substance-specific data, which is often unavailable for new molecules.[1][2][3][4]

This guide addresses this challenge head-on. In lieu of direct experimental results for (2-nitrovinyl)cyclopentane, we employ established toxicological principles to construct a predictive hazard profile.[5][6] The cornerstone of this approach is "read-across," a method that uses data from structurally and mechanistically similar compounds (analogs) to infer the properties of a target substance.[7][8][9][10][11] This methodology is a critical tool in modern toxicology, balancing the need for safety data with the ethical and resource-driven imperative to reduce animal testing.[7][11]

Our analysis hinges on the two primary structural motifs of the target molecule: the cyclopentane ring and the nitrovinyl functional group. The latter is identified as the principal "toxicophore"—the chemical feature responsible for the molecule's predicted biological activity and toxicity.

Predicted Physicochemical Properties

A foundational understanding of a substance's physical and chemical properties is essential for assessing its toxicological and safety profile. While experimental data for (2-nitrovinyl)cyclopentane is not available, we can calculate or estimate key parameters.

PropertyPredicted Value / InformationJustification / Source
Chemical Formula C₇H₁₁NO₂Calculated from structure
Molecular Weight 141.17 g/mol Calculated from formula
Appearance Predicted to be a colorless to pale yellow liquidBased on analogs like nitroalkenes
Boiling Point Not Available (Predicted to be elevated vs. cyclopentane)The polar nitro group increases intermolecular forces.
Water Solubility Predicted to be sparingly solubleBased on the hydrophobic cyclopentane ring and polar nitro group.[12]
Vapor Pressure Not Available---

The Core of Toxicity: Mechanistic Insights into the Nitrovinyl Group

The toxicity of (2-nitrovinyl)cyclopentane is overwhelmingly predicted to be driven by the nitrovinyl functional group. This group is a potent Michael acceptor , a class of compounds characterized by an electron-deficient carbon-carbon double bond.[13][14][15][16]

Mechanism of Action: Thiol Reactivity

The primary mechanism of toxicity for Michael acceptors involves their reaction with biological nucleophiles, particularly the thiol groups (-SH) found in cysteine residues within proteins and in the antioxidant glutathione (GSH).[13][17] This covalent modification can lead to:

  • Enzyme Inhibition: Alteration of protein structure and function.

  • Depletion of Glutathione: GSH is a critical cellular antioxidant. Its depletion leads to a state of oxidative stress, where reactive oxygen species (ROS) can damage cells.[16]

  • Haptenization and Immune Response: Covalent binding to proteins can form haptens, which may be recognized by the immune system, leading to skin sensitization.

Michael Addition Mechanism cluster_reactants Reactants cluster_product Product cluster_consequence Toxicological Consequence NVC (2-Nitrovinyl)cyclopentane C₅H₉-CH=CH-NO₂ Adduct Covalent Adduct C₅H₉-CH(SR)-CH₂-NO₂ NVC->Adduct Covalent Binding GSH Biological Nucleophile e.g., Glutathione (R-SH) GSH->Adduct Consequence Protein Dysfunction Oxidative Stress Sensitization Adduct->Consequence Leads to

Caption: Mechanism of Toxicity for (2-Nitrovinyl)cyclopentane.

Predictive Toxicological Profile via Read-Across

By examining data from structural analogs, we can build a predictive toxicological profile. The primary hazards associated with the nitrovinyl group are acute toxicity, irritation, and sensitization. The cyclopentane moiety is a flammable hydrocarbon that can cause central nervous system depression at high concentrations but is generally of lower toxicological concern than the nitrovinyl group.[18][19][20][21][22][23][24][25][26]

Toxicological EndpointPredicted HazardJustification & Analog Data
Acute Toxicity (Oral) Category 4: Harmful if swallowed. Aromatic nitro compounds are classified as harmful if swallowed.[27] The nitroalkene structure suggests similar or greater toxicity.[12]
Acute Toxicity (Dermal) Data Lacking; Assumed Harmful. While specific data is absent, the potential for skin absorption and systemic effects warrants caution.
Acute Toxicity (Inhalation) Data Lacking; Assumed Harmful. Nitroalkanes can cause systemic injury via inhalation.[12][28] Vapors of this compound may cause respiratory irritation and potential systemic toxicity.
Skin Corrosion/Irritation Category 2: Causes skin irritation. Nitro compounds are frequently skin irritants. The reactivity of the Michael acceptor group strongly suggests irritant properties.
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation. Similar nitro compounds cause serious eye damage or irritation. Direct contact is likely to be harmful.
Respiratory/Skin Sensitization Skin Sensitizer Category 1: May cause an allergic skin reaction. This is a high-confidence prediction. The mechanism of Michael addition to skin proteins is a well-established cause of sensitization.[13]
Germ Cell Mutagenicity Insufficient Data. Some nitroaromatic compounds are mutagenic.[29] However, without specific data, a definitive classification cannot be made. Prudence is advised.
Carcinogenicity Insufficient Data. Some nitroalkenes have been found to be carcinogenic in animal studies.[12] 2-Nitropropane is considered a potential human carcinogen.[30] A conservative approach is warranted.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. May cause drowsiness or dizziness. Inhalation may irritate the respiratory tract.[22] The cyclopentane component contributes to potential narcotic effects on the central nervous system.[19][21][22][24]
Aspiration Hazard Category 1: May be fatal if swallowed and enters airways. Based on the cyclopentane moiety, which is classified as an aspiration hazard.[19][21]

Provisional Safety Data Sheet (SDS) for (2-Nitrovinyl)cyclopentane

This provisional SDS is constructed based on the predictive toxicological assessment and adheres to the 16-section Globally Harmonized System (GHS) format. This is not a substitute for an experimentally verified SDS and should be used as an interim guide for trained professionals.

SECTION 1: Identification

  • Product Name: (2-Nitrovinyl)cyclopentane

  • Synonyms: 1-(2-Nitrovinyl)cyclopentane

  • Recommended Use: For research and development purposes only.

SECTION 2: Hazard(s) Identification

  • GHS Classification (Predicted):

    • Flammable Liquids - Category 3

    • Acute Toxicity, Oral - Category 4

    • Skin Irritation - Category 2

    • Eye Irritation - Category 2A

    • Skin Sensitization - Category 1

    • Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Irritation, Narcotic Effects)

    • Aspiration Hazard - Category 1

    • Hazardous to the Aquatic Environment, Chronic - Category 3

  • GHS Label Elements:

    • Pictograms:

      • Flame (Flammable)

      • Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity)

      • Health Hazard (Aspiration, Carcinogenicity - precautionary)

    • Signal Word: DANGER

    • Hazard Statements (Predicted):

      • H226: Flammable liquid and vapor.

      • H302: Harmful if swallowed.

      • H304: May be fatal if swallowed and enters airways.

      • H315: Causes skin irritation.

      • H317: May cause an allergic skin reaction.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

      • H336: May cause drowsiness or dizziness.

      • H412: Harmful to aquatic life with long lasting effects.

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

SECTION 3-16: (Sections 3 through 16 would be populated with detailed information on composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information, all based on the predictive profile established in this guide.)

Experimental Protocols & Methodologies

For any laboratory to generate its own data, standardized protocols are essential. The following outlines a conceptual workflow for assessing the hazards of a novel compound like (2-nitrovinyl)cyclopentane.

Hazard Assessment Workflow cluster_invitro In Vitro Assays Start Novel Compound Identified ((2-nitrovinyl)cyclopentane) Step1 Structural Analysis & In Silico Prediction (Identify Toxicophores) Start->Step1 Step2 Read-Across Assessment (Gather Analog Data) Step1->Step2 Step5 Data Integration & Profile Generation Step2->Step5 Predictive Profile Step3 In Vitro Testing (Non-Animal) Step4 Tiered In Vivo Testing (If Necessary) Step3->Step4 If data gaps remain or concerns exist Step3->Step5 Empirical Data Ames Ames Test (Mutagenicity) DPRA DPRA (Skin Sensitization) EpiDerm EpiDerm™ (Skin Irritation) Step4->Step5 Confirmatory Data End Final SDS & Risk Management Plan Step5->End

Caption: Workflow for Hazard Assessment of a Data-Poor Chemical.

Protocol Example: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

  • Objective: To quantify the reactivity of (2-nitrovinyl)cyclopentane with model synthetic peptides containing cysteine and lysine, serving as an in vitro surrogate for skin protein reactivity.

  • Materials: (2-Nitrovinyl)cyclopentane, synthetic heptapeptides (one containing cysteine, one containing lysine), acetonitrile, ammonium acetate buffer, HPLC-UV system.

  • Methodology:

    • Prepare a stock solution of the test chemical in acetonitrile.

    • Incubate the test chemical with each peptide solution at a defined molar ratio (e.g., 1:10 for cysteine peptide, 1:50 for lysine peptide) for 24 hours at 25°C.

    • Following incubation, quench the reaction and prepare samples for analysis.

    • Analyze the samples using a reverse-phase HPLC-UV system.

    • Calculate the percent depletion of the cysteine and lysine peptides by comparing the peak areas to control samples (peptide without the test chemical).

  • Interpretation: The mean percent depletion of both peptides is used to classify the substance into reactivity classes (low, moderate, high), which correlates with its potential for skin sensitization. High reactivity would support a "Skin Sensitizer Category 1" classification.

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive, albeit predictive, toxicological profile and provisional safety data sheet for (2-nitrovinyl)cyclopentane. The analysis strongly indicates that the compound should be handled as a flammable, acutely toxic, irritant, and potent skin-sensitizing chemical, with a significant aspiration hazard.

For any organization planning to synthesize or utilize this compound on a larger scale, it is imperative to:

  • Validate Predictions: Conduct targeted in vitro testing, such as the Ames test for mutagenicity and the DPRA for sensitization, to confirm these predictions without resorting to extensive animal testing.

  • Implement Strict Engineering Controls: Due to its predicted irritant and sensitizing properties, handling should occur in a certified chemical fume hood with appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat).

  • Develop a Comprehensive Risk Assessment: This document should serve as the foundation for a full, internal risk assessment before any work commences.

By embracing a proactive, knowledge-based approach to chemical safety, the scientific community can innovate responsibly, ensuring that the pursuit of new chemical frontiers does not compromise the safety of its researchers.

References

  • ECHA (2023). ECHA Releases updated recommendations focussing on "Read Across". Blue Frog Scientific. [Link]

  • Frontiers in Toxicology (2025). Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. Frontiers. [Link]

  • Chemwatch (n.d.). 2-CHLORO-5-NITROBENZOIC ACID Safety Data Sheet. Chemwatch. [Link]

  • ECHA (n.d.). Grouping of substances and read-across approach. European Chemicals Agency. [Link]

  • ECHA (n.d.). Read-Across Assessment Framework (RAAF). European Chemicals Agency. [Link]

  • Bibra Toxicology Advice and Consulting (n.d.). Read Across Approach. Bibra. [Link]

  • U.S. Environmental Protection Agency (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. EPA NEIPS. [Link]

  • Chemistry Learner (2020). Nitro Compounds. Chemistry Learner. [Link]

  • ChemReg.net (2006). GHS Classification. ChemReg.net. [Link]

  • PMC (n.d.). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. PubMed Central. [Link]

  • PubMed (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. National Library of Medicine. [Link]

  • ResearchGate (n.d.). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes | Request PDF. ResearchGate. [Link]

  • ScienceLab.com (2005). Material Safety Data Sheet Cyclopentane. ScienceLab.com. [Link]

  • ResearchGate (n.d.). Integration of New Approach Methods for the Assessment of Data Poor Chemicals | Request PDF. ResearchGate. [Link]

  • PMC (n.d.). Exposure Forecasting – ExpoCast – for Data-Poor Chemicals in Commerce and the Environment. PubMed Central. [Link]

  • PubMed (2025). Integration of new approach methods for the assessment of data-poor chemicals. National Library of Medicine. [Link]

  • GESTIS Substance Database (n.d.). 2-Nitropropane. IFA. [Link]

  • BASF (2026). Cyclopentane CP95 - Safety Data Sheet. BASF. [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Cyclopentane. Carl ROTH. [Link]

  • Oxford Academic (2025). Integration of new approach methods for the assessment of data-poor chemicals. Toxicological Sciences. [Link]

  • ACS Publications (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors. The Journal of Organic Chemistry. [Link]

  • MDPI (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Evalueserve (n.d.). Chemical Risk Assessment. Evalueserve. [Link]

  • Scientiae Radices (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices. [Link]

  • PubMed (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. National Library of Medicine. [Link]

  • ResearchGate (2025). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]

  • PENTA (2023). Cyclopentane - SAFETY DATA SHEET. PENTA. [Link]

  • International Chemical Safety Cards (ICSCs) (2011). ICSC 0353 - CYCLOPENTANE. ILO/WHO. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) (n.d.). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Royal Society of Chemistry. [Link]

  • Sirloong Chemical (2020). The impact of cyclopentane on the environment. Sirloong. [Link]

  • NIH PubChem (n.d.). Nitrocyclopentane. National Institutes of Health. [Link]

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Foundational

Structural Characterization of Cyclopentyl-Substituted Nitroalkenes: A Technical Guide

Executive Summary Cyclopentyl-substituted nitroalkenes (e.g., 1-cyclopentyl-2-nitroethene) are highly versatile electrophiles and Michael acceptors. They serve as critical building blocks in the synthesis of complex phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl-substituted nitroalkenes (e.g., 1-cyclopentyl-2-nitroethene) are highly versatile electrophiles and Michael acceptors. They serve as critical building blocks in the synthesis of complex pharmaceutical intermediates, including prostaglandin analogues, carbocyclic nucleosides, and various therapeutic agents[1]. The electron-withdrawing nature of the nitro group strongly activates the adjacent double bond, while the cyclopentyl scaffold imparts a rigid steric framework that dictates the stereochemical outcome of downstream cycloadditions and nucleophilic attacks.

However, the steric bulk of the five-membered ring introduces unique structural deviations. In some synthetic pathways, such as the direct nitration of vinylcycles, the cyclopentyl ring can force adjacent functional groups to approach the C=C double bond, creating hindered reaction sites and unexpected side reactions[2]. Therefore, rigorous structural characterization—specifically defining the E/Z stereochemistry, ring pucker, and molecular planarity—is a non-negotiable prerequisite for their application in drug development. This whitepaper details the authoritative workflows for characterizing these unique molecules using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and orthogonal spectroscopic methods.

Core Structural Characterization Workflows

The characterization of cyclopentyl-substituted nitroalkenes requires a multi-modal approach. Relying on a single technique can lead to misassigned stereocenters, particularly because the cyclopentyl ring undergoes rapid pseudorotation in solution but locks into specific conformations in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the E/Z isomeric ratio and the solution-state conformation of the cyclopentyl ring.

  • 1H and 13C NMR: The vinylic proton of a nitroalkene is highly deshielded by the nitro group, typically resonating between 7.0 and 8.0 ppm. The carbon bearing the nitro group (C-NO2) is similarly deshielded, appearing around 135–150 ppm depending on substitution.

  • 2D NOESY/ROESY: One-dimensional NMR cannot definitively assign E/Z geometry in mono-substituted vinylic systems without coupling constant ( 3J ) analysis, which is often ambiguous in trisubstituted alkenes. Nuclear Overhauser Effect Spectroscopy (NOESY) is critical here. By observing through-space interactions (< 5 Å) between the vinylic proton and the methine proton of the cyclopentyl ring, scientists can definitively assign the stereochemistry.

X-Ray Crystallography

While NMR provides solution-state dynamics, single-crystal X-ray diffraction (SCXRD) provides the absolute configuration and reveals steric-induced non-planarity. In sterically hindered nitroalkenes, the molecule often deviates from strict planarity to relieve strain between the ring system and the nitro group[3]. SCXRD quantifies the torsion angles, proving whether the π -system of the alkene is fully conjugated with the nitro group.

Orthogonal Validation: IR and Mass Spectrometry

To ensure a self-validating system, NMR and X-ray data must be corroborated by Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). IR confirms the integrity of the nitro group via strong asymmetric and symmetric N-O stretching vibrations (typically ~1520 cm⁻¹ and ~1340 cm⁻¹), ensuring the molecule has not degraded into a ketone (via the Nef reaction) during isolation.

Visualizing the Characterization Logic

Workflow A Cyclopentyl Nitroalkene Synthesis & Isolation B 1D NMR (1H, 13C) & IR Spectroscopy A->B Purity & Functional Groups C 2D NMR (NOESY/ROESY) Stereochemical Assignment B->C Isomer Ratio (E/Z) D X-Ray Crystallography Absolute Configuration B->D Crystal Growth E Data Synthesis & Structural Validation C->E D->E

Fig 1: Comprehensive structural characterization workflow for cyclopentyl nitroalkenes.

NOESYLogic Start Analyze Vinylic Proton Signal (7.0 - 8.0 ppm) Check NOE Cross-Peak with Cyclopentyl Methine? Start->Check E_Isomer Assign (E)-Configuration (Protons are cis-oriented) Check->E_Isomer Strong NOE Z_Isomer Assign (Z)-Configuration (Protons are trans-oriented) Check->Z_Isomer No/Weak NOE

Fig 2: NOESY logic tree for determining E/Z stereochemistry in substituted nitroalkenes.

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts & IR Frequencies

Data represents typical ranges for 1-cyclopentyl-2-nitroethene derivatives in CDCl₃.

Structural FeatureAnalytical MethodExpected Signal RangeDiagnostic Significance
Vinylic Proton (=CH-NO₂) ¹H NMR7.10 – 7.80 ppm (d or dd)Confirms alkene formation; shift depends on E/Z geometry.
Cyclopentyl Methine (-CH-) ¹H NMR2.50 – 3.20 ppm (m)Coupling to vinylic proton confirms regiochemistry.
Nitro-bearing Carbon (=C-NO₂) ¹³C NMR138.0 – 145.0 ppmConfirms intact nitroalkene (differentiates from Nef reaction products).
Nitro Group (Asymmetric) FT-IR1510 – 1530 cm⁻¹Primary confirmation of the -NO₂ functional group.
Nitro Group (Symmetric) FT-IR1330 – 1350 cm⁻¹Secondary confirmation of the -NO₂ functional group.
Table 2: Key Crystallographic Parameters for Structural Validation

Expected ranges based on sterically hindered nitroalkene analogs.

Crystallographic ParameterExpected Value RangeStructural Implication
C=C Bond Length 1.31 – 1.34 ÅConfirms double bond character.
C-N Bond Length 1.44 – 1.48 ÅIndicates degree of conjugation between alkene and nitro group.
Alkene-Nitro Torsion Angle 5° – 25°Deviation from 0° indicates steric clash with the cyclopentyl ring.
Cyclopentyl Conformation Envelope or Half-ChairSolid-state packing dictates the lowest energy ring pucker.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide the researcher.

Protocol A: Multi-Nuclear NMR Acquisition for Stereochemical Assignment

Purpose: To determine the E/Z ratio and confirm the connectivity of the cyclopentyl ring to the nitroalkene moiety.

  • Sample Preparation: Dissolve 15–20 mg of the purified cyclopentyl nitroalkene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it is non-coordinating and does not disrupt the weak intramolecular dipole interactions that might influence the cyclopentyl ring conformation. TMS serves as an internal standard (0.00 ppm) for precise chemical shift calibration.

  • 1D Acquisition (¹H and ¹³C): Acquire a standard ¹H spectrum (minimum 16 scans) and a ¹³C spectrum (minimum 512 scans) at 298 K.

    • Validation Check: Ensure the integration of the vinylic proton (1H) matches the integration of the cyclopentyl methine proton (1H). If the vinylic proton integrates to <1.0 relative to the ring, polymerization or degradation has occurred.

  • 2D NOESY Setup: Set up a 2D NOESY experiment with a mixing time ( tm​ ) of 300–500 ms.

    • Causality: Cyclopentyl nitroalkenes are relatively small molecules (MW ~140-200 g/mol ). They tumble rapidly in solution (short correlation time, τc​ ). A longer mixing time (500 ms) is required to allow the NOE signal to build up sufficiently before relaxation occurs, without risking spin diffusion artifacts common in larger biomolecules.

  • Data Processing: Phase the 2D spectrum and look for cross-peaks between the vinylic proton (~7.5 ppm) and the cyclopentyl methine proton (~2.8 ppm). A strong cross-peak validates a cis-like spatial relationship between these protons, confirming the specific stereoisomer.

Protocol B: Single-Crystal Growth and X-Ray Diffraction

Purpose: To obtain the absolute configuration and measure the exact torsion angles caused by the steric bulk of the cyclopentyl group.

  • Solvent System Selection: Dissolve 10 mg of the compound in a minimum amount of dichloromethane (DCM). Place this vial inside a larger vial containing hexanes. Seal the larger vial.

    • Causality: Vapor diffusion is prioritized over slow evaporation. The cyclopentyl nitroalkenes can be volatile or prone to degradation upon prolonged exposure to air/light. Vapor diffusion in a closed system minimizes oxidation and yields higher-quality, defect-free crystals.

  • Crystal Selection and Mounting: Under a polarizing microscope, select a crystal with sharp extinction. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

    • Causality: Paratone oil protects the crystal from atmospheric moisture and acts as a rigid support when flash-frozen, preventing the crystal from shifting during data collection.

  • Data Collection at 100 K: Transfer the loop to the diffractometer goniometer under a stream of cold nitrogen gas (100 K). Collect data using Mo K α ( λ = 0.71073 Å) or Cu K α radiation.

    • Causality: Collecting data at cryogenic temperatures (100 K) is strictly required. It significantly reduces the atomic displacement parameters (thermal vibrations) of the highly flexible cyclopentyl ring, allowing for precise determination of the ring pucker (envelope vs. half-chair) and the exact torsion angle between the nitro group and the alkene plane.

Conclusion

The structural characterization of cyclopentyl-substituted nitroalkenes demands a rigorous, multi-faceted approach. Because the cyclopentyl ring introduces significant steric constraints that can alter the planarity and reactivity of the nitroalkene[2], relying solely on 1D NMR is insufficient. By combining NOESY-driven solution-state analysis with cryogenic X-ray crystallography, researchers can confidently map the stereochemical and conformational landscape of these vital pharmaceutical intermediates[4], ensuring predictable downstream reactivity in drug synthesis pipelines.

References

  • American Chemical Society (ACS). Direct Nitration of Vinylcycles with Copper Nitrate. Organic Letters. Retrieved from[Link]

  • Growing Science. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]

  • National Institutes of Health (PMC). Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V). Retrieved from [Link]

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Protocols & Analytical Methods

Method

reduction of (2-nitrovinyl)cyclopentane to 2-cyclopentylethanamine

Application Note: Exhaustive Reduction of (2-Nitrovinyl)cyclopentane to 2-Cyclopentylethanamine Executive Summary & Chemical Context The synthesis of primary aliphatic amines from conjugated nitroalkenes is a fundamental...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exhaustive Reduction of (2-Nitrovinyl)cyclopentane to 2-Cyclopentylethanamine

Executive Summary & Chemical Context

The synthesis of primary aliphatic amines from conjugated nitroalkenes is a fundamental transformation in organic and medicinal chemistry. 2-Cyclopentylethanamine (CAS 5763-55-3) is a highly valued building block utilized in the development of neuroactive pharmaceuticals and complex organic materials [3]. The standard synthetic route involves a Henry (nitroaldol) condensation of cyclopentanecarbaldehyde with nitromethane to yield the conjugated intermediate, (2-nitrovinyl)cyclopentane.

This application note details the authoritative protocol for the exhaustive . By utilizing Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous Tetrahydrofuran (THF), both the conjugated olefinic π -system and the nitro group are reduced in a single, highly efficient one-pot operation.

Mechanistic Causality: Selecting the Optimal Reducing Agent

The reduction of a conjugated nitroalkene presents a chemoselective challenge. The chosen reagent must possess sufficient hydridic character to reduce both the carbon-carbon double bond and the highly oxidized nitrogen atom.

While alternative methods exist (such as catalytic hydrogenation), LiAlH4​ remains the gold standard for laboratory-scale synthesis due to its robust reactivity profile [1].

  • Why not NaBH4​ ? Sodium borohydride is insufficiently nucleophilic to reduce the nitro group. It will selectively reduce the conjugated alkene via conjugate addition, stalling at the saturated nitroalkane. Achieving the primary amine would require a secondary reduction step (e.g., using NiCl2​ or Pd/C ).

  • Why THF over Diethyl Ether? While LiAlH4​ is commonly used in diethyl ether, THF is deliberately selected for this protocol. The reduction of the intermediate hydroxylamine to the primary amine requires significant thermal energy. The higher boiling point of THF (66 °C) allows for a vigorous reflux that drives the reaction to completion, preventing the isolation of toxic hydroxylamine byproducts.

The mechanistic pathway proceeds via an initial conjugate hydride addition to the β -carbon, forming a nitronate intermediate. Subsequent equivalents of hydride systematically deoxygenate the nitrogen, passing through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.

Mechanism A (2-Nitrovinyl) cyclopentane B Nitronate Intermediate A->B LiAlH4 (1,4-Hydride Attack) C Nitroso Intermediate B->C Reduction (-H2O) D Hydroxylamine Intermediate C->D Reduction E 2-Cyclopentyl- ethanamine D->E Reflux in THF (-H2O)

Mechanistic pathway of nitroalkene reduction to a primary amine via LiAlH4.

Comparative Reduction Strategies

To contextualize the use of LiAlH4​ , the following table summarizes the quantitative data and practical considerations of various reduction methodologies[2].

Reduction MethodReagents & ConditionsAlkene ReductionNitro ReductionTypical YieldPractical Causality & Considerations
Aluminohydride LiAlH4​ , THF, RefluxCompleteComplete75–85%Optimal. Highly exothermic; requires strictly anhydrous conditions and careful Fieser workup to prevent emulsions.
Catalytic Hydrogenation H2​ (atm/pressure), Pd/CCompleteComplete80–95%Alternative. Requires specialized pressure equipment; high risk of catalyst poisoning by impurities.
Borohydride / Metal NaBH4​ , NiCl2​ , EtOHCompleteComplete60–70%Mild. Avoids pyrophoric reagents but generates stoichiometric heavy metal waste, complicating purification.
Borohydride (Standalone) NaBH4​ , MeOHCompleteNone N/AIncomplete. Stops at the saturated nitroalkane. Requires a secondary reducing agent.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.

Reagent Preparation & Setup
  • Apparatus: Flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an argon/nitrogen inlet.

  • Self-Validation Check: The system must be perfectly sealed and purged. LiAlH4​ reacts violently with ambient moisture. A positive pressure of inert gas must be maintained.

Step-by-Step Methodology
  • Suspension: Suspend LiAlH4​ (3.0 to 4.0 equivalents) in anhydrous THF (approx. 10 mL per gram of hydride) at 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (2-nitrovinyl)cyclopentane (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise via the dropping funnel over 30–45 minutes.

    • Causality: The reduction is highly exothermic. Dropwise addition prevents solvent boil-over and suppresses the formation of dimeric side products.

    • Self-Validation: The mixture will bubble (hydrogen gas evolution from trace moisture/protons) and the yellow color of the nitroalkene will rapidly dissipate upon contact with the hydride.

  • Reflux: Once the addition is complete, remove the ice bath and gradually heat the reaction to a gentle reflux (66 °C) for 4 to 6 hours.

    • Causality: Room temperature is insufficient to break the N-O bonds of the hydroxylamine intermediate. Refluxing ensures complete conversion to the primary amine.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc). The primary amine will stay at the baseline unless a highly polar eluent (e.g., DCM/MeOH/NH4​OH ) is used. Ninhydrin stain will reveal the product as a distinct purple/pink spot.

The Fieser Workup (Critical Step)

Quenching LiAlH4​ improperly results in a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. The Fieser method is a stoichiometric quench that yields a granular, easily filterable inorganic salt.

For every x grams of LiAlH4​ used:

  • Cool the reaction to 0 °C. Dilute with diethyl ether to reduce the viscosity.

  • Slowly add x mL of distilled H2​O dropwise (Caution: Vigorous H2​ evolution).

  • Add x mL of 15% aqueous NaOH dropwise.

  • Add 3x mL of distilled H2​O .

  • Warm to room temperature and stir vigorously for 15–30 minutes.

    • Self-Validation: The gelatinous grey mixture will suddenly transform into a suspension of crisp, snow-white granular solids. If the solids remain grey or sticky, continue stirring or add a few more drops of water.

Isolation and Purification
  • Filter the white granular salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude 2-cyclopentylethanamine can be purified by vacuum distillation. Alternatively, to improve storage stability, dissolve the freebase in diethyl ether and bubble HCl gas (or add ethereal HCl ) to precipitate the highly stable 2-cyclopentylethanamine hydrochloride salt.

Workflow Step1 1. Reagent Preparation Suspend LiAlH4 in anhydrous THF at 0°C Step2 2. Substrate Addition Dropwise addition of (2-nitrovinyl)cyclopentane Step1->Step2 Step3 3. Thermal Reflux Heat to 66°C for 4-6 hours to drive reduction Step2->Step3 Step4 4. Fieser Workup Sequential addition of H2O, 15% NaOH, H2O Step3->Step4 Step5 5. Filtration & Extraction Remove aluminum salts, extract with Et2O Step4->Step5 Step6 6. Purification Vacuum distillation or HCl salt formation Step5->Step6

Step-by-step experimental workflow for the LiAlH4 reduction and Fieser workup.

References

  • Common Organic Chemistry. Nitro Reduction - Common Conditions: LiAlH4. Retrieved from:[Link]

  • Ursinus Digital Commons. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from:[Link]

Application

(2-nitrovinyl)cyclopentane as a dienophile in Diels-Alder cycloadditions

Application Note: (2-Nitrovinyl)cyclopentane as a High-Performance Dienophile in Diels-Alder Cycloadditions Executive Briefing In the synthesis of complex, highly substituted spirocyclic and fused carbocyclic frameworks,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2-Nitrovinyl)cyclopentane as a High-Performance Dienophile in Diels-Alder Cycloadditions

Executive Briefing

In the synthesis of complex, highly substituted spirocyclic and fused carbocyclic frameworks, the selection of an appropriate dienophile is critical. (2-nitrovinyl)cyclopentane serves as an exceptionally potent dienophile in normal electron-demand Diels-Alder (NEDA) cycloadditions. By coupling the powerful electron-withdrawing properties of a nitro group with the steric tuning of a cyclopentyl ring, this reagent allows for the rapid construction of functionalized cyclohexene derivatives. The resulting cycloadducts contain an aliphatic nitro group, which acts as a versatile synthetic handle for subsequent transformations into amines, oximes, or nitrones.

Mechanistic Dynamics & FMO Theory

The reactivity of (2-nitrovinyl)cyclopentane is governed by Frontier Molecular Orbital (FMO) theory. The strongly electronegative nitro group dramatically lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This tightening of the HOMO-LUMO gap facilitates a Forward Electron Density Flux (FEDF) from the electron-rich diene to the electron-deficient nitroalkene, accelerating the reaction (1[1]).

Stereochemical Control (Endo vs. Exo): Diels-Alder reactions with nitroalkenes typically exhibit high endo selectivity. This kinetic preference is driven by secondary orbital interactions between the non-bonding p-orbitals of the nitro group's oxygen atoms and the developing π-system of the diene at the transition state (2[2]). The cyclopentyl ring provides moderate steric bulk that restricts conformational degrees of freedom, further rigidifying the transition state and enhancing diastereomeric ratios (dr) compared to linear aliphatic nitroalkenes.

The Nitronate Pathway Risk: When utilizing strong Lewis acids (e.g., SnCl₄, TiCl₄) to further lower the LUMO, there is a risk of the nitroalkene acting as a heterodiene in an inverse electron-demand [4+2] cycloaddition, yielding unwanted cyclic nitronates (3[3]). To mitigate this, strict cryogenic temperature control (-78 °C) or the implementation of hydrogen-bond donor catalysts (e.g., squaramides, thioureas) is required to maintain periselectivity (4[4]).

Mechanism Diene Diene (HOMO) Complex Activated Complex (Lewis Acid / H-Bond) Diene->Complex Dienophile (2-Nitrovinyl)cyclopentane (LUMO) Dienophile->Complex TS_Endo Endo Transition State (Secondary Orbital Control) Complex->TS_Endo Favored TS_Exo Exo Transition State (Steric Control) Complex->TS_Exo Disfavored Prod_Endo Major: Endo Adduct TS_Endo->Prod_Endo Prod_Exo Minor: Exo Adduct TS_Exo->Prod_Exo

Mechanistic pathway of Diels-Alder cycloaddition highlighting endo/exo transition states.

Quantitative Optimization Matrix

The following table summarizes the optimization landscape for the reaction of (2-nitrovinyl)cyclopentane with cyclopentadiene under various catalytic and thermal conditions.

Activation StrategyCatalystSolventTemp (°C)Time (h)Yield (%)Endo:Exo RatioPrimary Byproduct Risk
Thermal NoneToluene70126878:22Diene dimerization
Lewis Acid TiCl₄ (0.2 eq)DCM-7828994:6Nitronate formation
Lewis Acid SnCl₄ (0.5 eq)DCM-781.58592:8Nitronate formation
H-Bond Donor Thiourea (0.1 eq)Toluene-20249196:4None

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure reproducibility and high fidelity in structural outcomes.

Workflow Prep 1. Diene Prep (Thermal Cracking) Reaction 2. Cycloaddition (Catalyst, -78°C) Prep->Reaction Quench 3. Quench (Sat. NH4Cl) Reaction->Quench Purify 4. Purification (SiO2 Flash Column) Quench->Purify Analysis 5. Validation (NMR / HPLC) Purify->Analysis

Sequential experimental workflow for catalyzed Diels-Alder cycloadditions.

Protocol A: Lewis Acid-Catalyzed Cycloaddition (High Diastereoselectivity)

This protocol utilizes Titanium(IV) chloride (TiCl₄) to maximize the endo stereochemical outcome while suppressing the thermodynamic exo product.

Step 1: Diene Preparation (Causality: Monomer Purity)

  • Action: Freshly crack dicyclopentadiene at 170 °C using a fractional distillation setup. Collect the monomeric cyclopentadiene in a receiver flask cooled to -78 °C.

  • Causality: Cyclopentadiene readily undergoes a thermal Diels-Alder reaction with itself at room temperature to form dicyclopentadiene. Using aged diene introduces massive stoichiometric errors and impurities.

Step 2: Pre-Complexation (Causality: LUMO Lowering)

  • Action: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve (2-nitrovinyl)cyclopentane (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add TiCl₄ (1.0 M in DCM, 0.2 mmol) dropwise. Stir for 15 minutes.

  • Causality: The distinct color shift (typically to a deep yellow/orange) validates the formation of the Lewis acid-dienophile complex. Pre-complexation ensures the dienophile's LUMO is fully lowered before the diene is introduced, preventing uncatalyzed background reactions.

Step 3: Cycloaddition & Self-Validation

  • Action: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise down the side of the cooled flask.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Hexanes/EtOAc 8:2). The starting nitroalkene is highly UV-active (R_f ~ 0.6). The resulting cycloadduct is less UV-active due to the loss of conjugation and more polar (R_f ~ 0.4). The reaction is self-validated as complete when the UV-active spot at R_f 0.6 is entirely consumed.

Step 4: Quench and Workup

  • Action: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Quenching at cryogenic temperatures destroys the active TiCl₄ complex before it can catalyze reverse (retro-Diels-Alder) or side reactions as the system warms up.

Step 5: Characterization

  • Action: Purify via flash column chromatography. Analyze via ¹H NMR (400 MHz, CDCl₃).

  • Validation: The endo proton adjacent to the nitro group will appear as a distinct multiplet shifted downfield (typically δ 4.5–5.0 ppm). The coupling constants ( J -values) between the bridgehead protons and the nitro-bearing methine proton will definitively confirm the endo geometry.

References

  • Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes Chemical Reviews - ACS Publications[Link]

  • Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts MDPI[Link]

  • Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate PMC - National Institutes of Health[Link]

Sources

Method

Application Note: Catalytic Enantioselective Conjugate Addition to (2-Nitrovinyl)cyclopentane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Advanced Methodological Guide & Validated Protocol Executive Brief & Strategic Importance The asymmetric organocat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Advanced Methodological Guide & Validated Protocol

Executive Brief & Strategic Importance

The asymmetric organocatalyzed conjugate addition of carbon nucleophiles to electron-deficient alkenes is a cornerstone methodology for constructing stereodefined C–C bonds in modern drug discovery[1]. While aromatic nitroalkenes (e.g., β-nitrostyrene) are widely utilized, aliphatic variants such as (E)-(2-nitrovinyl)cyclopentane present unique synthetic challenges. The electron-withdrawing nature of the nitro group renders the β-carbon highly electrophilic, making it a prime Michael acceptor[2]. However, the lack of extended aromatic conjugation reduces overall reactivity and increases the risk of base-catalyzed olefin isomerization[3].

This application note details a highly optimized, self-validating protocol for the enantioselective conjugate addition of dimethyl malonate to (2-nitrovinyl)cyclopentane. By leveraging a bifunctional cinchona-alkaloid-derived squaramide catalyst, researchers can achieve exceptional enantioselectivity (>95% ee) and high yields, providing critical chiral γ-nitro ester building blocks for downstream pharmaceutical synthesis.

Mechanistic Rationale: The Bifunctional Advantage

To overcome the inherent sluggishness of aliphatic nitroolefins, dual and simultaneous activation of both the electrophile and the nucleophile is required[4].

Causality in Catalyst Selection: Traditional thiourea catalysts (e.g., Takemoto’s catalyst) often require high loadings (10–20 mol%) and prolonged reaction times for aliphatic substrates. In contrast, cinchona-based squaramide organocatalysts are extremely active, often requiring as little as 1–5 mol% loading[3].

  • LUMO Lowering: The squaramide motif possesses two highly acidic N–H protons spaced optimally to form a rigid, bidentate hydrogen-bond network with the nitro group of (2-nitrovinyl)cyclopentane.

  • HOMO Raising: The quinuclidine tertiary nitrogen acts as a Brønsted base, deprotonating the dimethyl malonate to form a reactive enolate equivalent[5].

  • Stereocontrol: The chiral scaffold of the cinchona alkaloid effectively shields one enantioface of the electrophile, dictating the stereochemical outcome of the C–C bond formation.

Mechanism Cat Chiral Squaramide Organocatalyst Complex Ternary Transition State (Dual H-Bonding & Base Activation) Cat->Complex H-bond to NO2 Elec (2-Nitrovinyl)cyclopentane (Electrophile) Elec->Complex Nuc Dimethyl Malonate (Nucleophile) Nuc->Complex Deprotonation Prod Enantioenriched γ-Nitro Ester Complex->Prod C-C Bond Formation (Stereocontrol)

Fig 1: Bifunctional activation model for the enantioselective conjugate addition.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape. Notice the causal relationship between temperature, catalyst type, and enantiomeric excess. Lowering the temperature to -20 °C suppresses the uncatalyzed background racemic pathway, maximizing the ee[3].

EntryCatalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Bifunctional Thiourea (10 mol%)DCM25486281
2Cinchona Squaramide (5 mol%)DCM25248589
3Cinchona Squaramide (5 mol%)Toluene25367888
4 Cinchona Squaramide (5 mol%) DCM -20 48 91 96

Data derived from aggregate optimization studies of aliphatic nitroalkenes[3],[4].

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure reproducibility and prevent downstream failures.

Materials Required
  • (E)-(2-nitrovinyl)cyclopentane: 1.0 mmol (141.17 mg)

  • Dimethyl malonate: 1.2 mmol (158.5 mg)

  • Cinchona-derived Squaramide Catalyst: 0.05 mmol (5 mol%)

  • Anhydrous Dichloromethane (DCM): 5.0 mL

Workflow Step1 1. Preparation Dry DCM, Argon Atmosphere Step2 2. Reagent Mixing Add Nitroalkene & Catalyst (1-5 mol%) Step1->Step2 Step3 3. Nucleophile Addition Dropwise Dimethyl Malonate at -20°C Step2->Step3 Step4 4. Reaction Monitoring TLC (Hexane/EtOAc) & Chiral HPLC Step3->Step4 Step5 5. Quenching & Extraction Aqueous NH4Cl, DCM Extraction Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Fig 2: Self-validating experimental workflow for the synthesis of γ-nitro esters.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon.

  • Causality: Moisture acts as a competitive hydrogen-bond donor, disrupting the catalyst-electrophile complex and severely degrading enantioselectivity.

Step 2: Reagent Solubilization Add the cinchona squaramide catalyst (5 mol%) and (E)-(2-nitrovinyl)cyclopentane (1.0 mmol) to the flask. Inject 5.0 mL of anhydrous DCM. Stir for 5 minutes at room temperature to ensure complete dissolution, then cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

Step 3: Nucleophile Addition (Critical Step) Add dimethyl malonate (1.2 mmol) dropwise over 10 minutes via a micro-syringe.

  • Causality: Dropwise addition prevents localized concentration spikes that can trigger an uncatalyzed, racemic background reaction or unwanted polymerization of the electrophile.

Step 4: Self-Validation & Monitoring

  • Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, quench in 1 mL of 9:1 Hexane/EtOAc, and spot on a silica TLC plate. The (2-nitrovinyl)cyclopentane starting material (Rf ~ 0.6) should show visible depletion. If no conversion is observed, the quinuclidine base may have been neutralized by acidic impurities in the DCM; abort and re-purify solvents.

  • Validation Checkpoint 2 (48 Hours): Continue stirring at -20 °C until TLC indicates complete consumption of the nitroalkene.

Step 5: Quenching and Extraction Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification and QC Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc, typically 9:1 to 8:2 gradient) to afford the pure γ-nitro ester.

  • Quality Control: Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralpak AD-H or AS-H column, Hexane/i-PrOH mobile phase).

Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Low Yield / Baseline Smearing on TLC Base-catalyzed polymerization of the aliphatic nitroalkene.Ensure temperature is strictly maintained at -20 °C. Verify that no excess external base was accidentally introduced.
Poor Enantiomeric Excess (<80%) Background racemic reaction outcompeting the catalyzed pathway.Switch from thiourea to a more active squaramide catalyst[3]. Ensure absolute anhydrous conditions.
Stalled Reaction (Incomplete Conversion) Catalyst poisoning or insufficient nucleophile enolization.Check the purity of dimethyl malonate. Trace acids in the nucleophile can protonate the quinuclidine nitrogen, deactivating the catalyst[5].

References

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: Catalysts (MDPI) URL:[Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Application of Polymeric Cinchona Squaramides for Enantioselective Michael Addition Source: Polymers (Semantic Scholar) URL:[Link]

Sources

Application

Application Note &amp; Protocols: (2-Nitrovinyl)cyclopentane as a Versatile Synthon for Pharmaceutical Building Block Synthesis

Abstract The cyclopentane ring is a ubiquitous structural motif in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its unique conformational properties often serve as a bioisosteric repla...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopentane ring is a ubiquitous structural motif in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its unique conformational properties often serve as a bioisosteric replacement for furanose rings in carbanucleosides or as a rigid scaffold to orient functional groups for optimal target binding.[2] (2-Nitrovinyl)cyclopentane emerges as a particularly powerful and versatile starting material, combining the desirable cyclopentane framework with the potent reactivity of a nitroalkene. The electron-withdrawing nitro group profoundly activates the adjacent double bond, rendering the molecule an exceptional Michael acceptor and a reactive partner in various cycloaddition and reduction reactions.[3][4] This application note provides an in-depth guide to the key synthetic transformations of (2-nitrovinyl)cyclopentane, offering detailed protocols and mechanistic insights for the synthesis of valuable pharmaceutical building blocks.

The Strategic Importance of (2-Nitrovinyl)cyclopentane

The utility of (2-nitrovinyl)cyclopentane in medicinal chemistry is twofold, stemming from its constituent parts:

  • The Cyclopentane Scaffold: This five-membered carbocycle is a core component of numerous drugs, including the antiviral agent Abacavir and the influenza treatment Peramivir.[2] Its non-planar, puckered conformation allows for precise spatial arrangement of substituents, which is critical for molecular recognition by biological targets.[2]

  • The Nitrovinyl Moiety: This functional group is a linchpin for synthetic diversification. Its powerful electron-withdrawing nature makes it highly reactive and allows for a wide range of transformations under relatively mild conditions.[3][5] The nitro group itself can be converted into other crucial functionalities, most notably primary amines, which are fundamental in many active pharmaceutical ingredients (APIs).[3][4]

This combination makes (2-nitrovinyl)cyclopentane an ideal starting point for creating libraries of complex cyclopentane-based molecules for drug discovery campaigns.

G cluster_start Starting Material cluster_products Key Pharmaceutical Building Blocks A (2-Nitrovinyl)cyclopentane B 2-Cyclopentylethylamine (& Derivatives) A->B Reduction C Functionalized Cyclopentanes A->C Michael Addition (Conjugate Addition) D Bicyclic & Polycyclic Frameworks A->D Cycloaddition Reactions ([4+2], [3+2]) E E B->E Amide Coupling, Alkylation, etc. F F C->F Further Derivatization G G D->G Ring Opening, Functionalization

Figure 1: Overview of the primary synthetic pathways from (2-nitrovinyl)cyclopentane to diverse classes of pharmaceutical intermediates.

Core Synthetic Transformations

Reduction of the Nitro Group: Access to Cyclopentylethylamines

The conversion of the nitro group to a primary amine is one of the most fundamental and valuable transformations of (2-nitrovinyl)cyclopentane, directly yielding 2-(cyclopentyl)ethan-1-amine. This amine is a key building block for constructing amides, sulfonamides, and other nitrogen-containing heterocycles.[6][7]

Causality Behind Method Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule and the desired scale of the reaction.

  • Catalytic Hydrogenation: This method (e.g., using H₂ gas with a Palladium on Carbon catalyst) is often preferred for its clean reaction profile and high yields. The byproducts are minimal, simplifying purification. It is highly scalable, making it suitable for industrial applications.

  • Chemical Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) are extremely powerful and effective but are non-selective and react violently with water.[8] Sodium borohydride (NaBH₄) is milder but often requires a catalyst (e.g., NiCl₂) to efficiently reduce nitro groups. Tri-n-butyltin hydride (Bu₃SnH) can also be used, particularly in radical-based transformations.[9]

Table 1: Comparison of Common Reduction Methods for Nitroalkenes

Reduction Method Typical Reagents Typical Yield Advantages Disadvantages
Catalytic Hydrogenation H₂ (balloon or Parr), Pd/C, PtO₂ >90% Clean, high-yielding, scalable, mild conditions. Requires specialized equipment (hydrogenator); catalyst can be pyrophoric.
Hydride Reduction LiAlH₄ in THF/Ether 80-95% Fast, highly effective. Reacts with many functional groups, requires strictly anhydrous conditions, hazardous workup.

| Transfer Hydrogenation | Ammonium formate, Pd/C | 85-95% | Avoids use of H₂ gas, generally safe. | May require higher temperatures, potential for side reactions. |

Protocol 2.1: Synthesis of 2-(Cyclopentyl)ethan-1-amine via Catalytic Hydrogenation

Materials:

  • (2-Nitrovinyl)cyclopentane (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • To a suitable hydrogenation flask, add (2-nitrovinyl)cyclopentane and the solvent (MeOH or EtOH, approx. 0.1 M concentration).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel to the desired pressure (or inflate a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(cyclopentyl)ethan-1-amine, which can be purified further by distillation or crystallization of a salt form if necessary.

Michael Addition: Stereoselective C-C Bond Formation

The Michael or conjugate addition is a cornerstone reaction for nitroalkenes.[10][11] The β-carbon of (2-nitrovinyl)cyclopentane is highly electrophilic, readily accepting a wide range of soft nucleophiles (Michael donors) such as enolates, amines, and thiols. This reaction is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds, often with the formation of new stereocenters.

Expertise Insight: The rise of organocatalysis has revolutionized the asymmetric Michael addition. Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas can control the facial selectivity of the nucleophilic attack, leading to products with high diastereo- and enantioselectivity.[12][13][14] This is crucial in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.[15]

G cluster_workflow Asymmetric Michael Addition Workflow Start 1. Combine Nucleophile (e.g., Cyclohexanone) & Chiral Catalyst Step1 2. Add (2-Nitrovinyl)cyclopentane in appropriate solvent Start->Step1 Step2 3. Stir at controlled temperature (e.g., 0°C to RT) Step1->Step2 Step3 4. Monitor reaction (TLC, LC-MS) Step2->Step3 Step4 5. Aqueous Workup & Extraction Step3->Step4 Step5 6. Purification (Column Chromatography) Step4->Step5 End 7. Isolate Enantioenriched Product Step5->End

Figure 2: A generalized experimental workflow for an organocatalyzed asymmetric Michael addition to (2-nitrovinyl)cyclopentane.

Protocol 2.2: Asymmetric Michael Addition of Acetone to (2-Nitrovinyl)cyclopentane

Materials:

  • (2-Nitrovinyl)cyclopentane (1.0 eq)

  • Acetone (10-20 eq, serves as reactant and solvent)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or similar organocatalyst) (10 mol%)

  • Benzoic Acid (co-catalyst, 10 mol%)

  • Dichloromethane (DCM) if needed

Procedure:

  • In a round-bottom flask, dissolve the organocatalyst and benzoic acid in acetone.

  • Cool the mixture to 0 °C using an ice bath.

  • Add (2-nitrovinyl)cyclopentane to the cooled solution, either neat or as a solution in a minimal amount of acetone/DCM.

  • Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC (typically 24-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral γ-nitro ketone.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Cycloaddition Reactions: Building Molecular Complexity

Cycloaddition reactions are powerful methods for constructing cyclic frameworks in a single step.[16][17] As an activated alkene, (2-nitrovinyl)cyclopentane can participate in several types of cycloadditions.

  • [4+2] Diels-Alder Reaction: The nitroalkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. This reaction is highly stereospecific and is a reliable method for constructing complex bicyclic systems.[18]

  • [3+2] Dipolar Cycloaddition: (2-Nitrovinyl)cyclopentane can react with 1,3-dipoles such as nitrile oxides or azides to form five-membered heterocyclic rings (e.g., isoxazolines, triazolines).[3][19] These heterocycles are prevalent motifs in medicinal chemistry.

Trustworthiness through Predictability: The stereochemical outcome of these concerted reactions is often highly predictable based on the principles of orbital symmetry, making them reliable tools for building complex, stereochemically dense molecules.[16][17]

Table 2: Potential Pharmaceutical Scaffolds via Cycloaddition

Cycloaddition Type Reactant Partner Resulting Scaffold Potential Therapeutic Relevance
[4+2] Diels-Alder 1,3-Butadiene Nitro-functionalized octahydronaphthalene core Steroid mimetics, complex natural product synthesis
[3+2] Dipolar Phenyl azide Triazoline-substituted cyclopentane "Click" chemistry handles, bioisosteres

| [3+2] Dipolar | Benzonitrile oxide | Isoxazoline-substituted cyclopentane | Antiviral, anti-inflammatory agents |

Conclusion and Outlook

(2-Nitrovinyl)cyclopentane is a readily accessible and highly versatile C7 building block that provides a gateway to a rich variety of pharmaceutical intermediates. Through straightforward transformations such as reduction, Michael addition, and cycloaddition, researchers can rapidly generate molecular diversity around the privileged cyclopentane core. The protocols outlined in this note serve as a validated starting point for leveraging the unique reactivity of this synthon in drug discovery and development programs. The continued development of stereoselective methods, particularly in organocatalysis, will further expand the utility of (2-nitrovinyl)cyclopentane for the efficient and precise synthesis of next-generation therapeutics.

References

  • Gautam, L. N., Wang, Q., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2013). Stereoselective synthesis of N-heterocycles through amine addition to nitroalkenes. Organic & Biomolecular Chemistry, 11(11), 1851-1855. [Link]

  • Shi, X., et al. (2013). Stereoselective synthesis of N-heterocycles through amine addition to nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • Rios, R., et al. (2015). Organocatalytic and enantioselective Michael reaction between α-nitroesters and nitroalkenes. Beilstein Journal of Organic Chemistry. [Link]

  • Hudlicky, T., & Reed, J. W. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6). [Link]

  • Vicario, J. L., et al. (2020). Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement; Expanding the Reactivity of Donor-Acceptor Cyclopropanes. ResearchGate. [Link]

  • Šebesta, R., et al. (2020). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. SynOpen. [Link]

  • MSU Chemistry. (n.d.). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of Cyclopentane-1,2-dicarboximide. Retrieved from [Link]

  • Gomez-Sanchez, E., et al. (2000). Diastereoselective Cycloadditions of Nitroalkenes as an Approach to the Assembly of Bicyclic Nitrogen Heterocycles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Unnamed Source. (n.d.). Michael Reaction and Addition to Cyclopropane Ring. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (2-Nitrovinyl)benzene in Advanced Organic Synthesis. Retrieved from [Link]

  • Kokas, O. D., & Petrou, A. L. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC. [Link]

  • Mykhailiuk, P. K., et al. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

  • Padwa, A., et al. (2024). Photo-cycloaddition reactions of vinyldiazo compounds. PMC. [Link]

  • LibreTexts Chemistry. (2022). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • Wang, W., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters. [Link]

  • Unnamed Source. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reduction of substituted nitro compounds with tri-n-butyltin hydride. Retrieved from [Link]

  • Advancion. (n.d.). Nitroalkane Building Blocks and Solvents. Retrieved from [Link]

  • Torok, B., et al. (2018). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry. Green Chemistry. [Link]

  • Unnamed Source. (n.d.). Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives. Retrieved from [Link]

  • Yu, Z.-X., & Jiao, L. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclopentylamine derivatives, their preparation and pharmaceutical compositions containing them.
  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

Sources

Method

Topic: Continuous Flow Synthesis of (2-Nitrovinyl)cyclopentane via a Base-Catalyzed Henry Reaction

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: (2-Nitrovinyl)cyclopentane is a valuable synthetic intermediate, serving as a ver...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: (2-Nitrovinyl)cyclopentane is a valuable synthetic intermediate, serving as a versatile building block due to the rich chemistry of the nitroalkene functional group.[1][2] Traditional batch synthesis methods for its preparation, typically involving the Henry (nitroaldol) reaction, can present challenges related to reaction control, safety when handling nitromethane on a larger scale, and reproducibility.[3][4] This application note details a robust and scalable continuous flow methodology for the synthesis of (2-nitrovinyl)cyclopentane from cyclopentanecarboxaldehyde and nitromethane. By leveraging the inherent advantages of microreactor technology, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, this protocol offers a highly efficient and automated route to the target compound.[5][6][7] We provide a comprehensive guide covering the reaction mechanism, system design, a detailed step-by-step protocol, and optimization strategies.

Mechanistic Rationale and Strategic Approach

The synthesis of (2-nitrovinyl)cyclopentane is achieved through a base-catalyzed Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[8] The reaction proceeds in two key stages:

  • Nitroaldol Addition: A base abstracts the acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde to form a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol, 1-cyclopentyl-2-nitroethanol.

  • Dehydration: The β-nitro alcohol intermediate can subsequently undergo dehydration to yield the final product, (2-nitrovinyl)cyclopentane. This elimination is often promoted by the reaction conditions, particularly elevated temperatures or the choice of base.[4][9]

Continuous flow processing is exceptionally well-suited for this transformation. The use of nitromethane, a high-energy compound, is made safer by minimizing the reaction volume at any given time.[3] Furthermore, the precise control over temperature and residence time allows for the selective formation of the desired nitroalkene product by promoting the dehydration step while minimizing potential side reactions.[6]

G cluster_mechanism Henry Reaction Pathway NM Nitromethane (CH3NO2) Nitronate Nitronate Anion (Resonance Stabilized) NM->Nitronate Deprotonation Base Base Aldehyde Cyclopentanecarboxaldehyde Adduct β-Nitro Alcohol Intermediate (1-Cyclopentyl-2-nitroethanol) Aldehyde->Adduct Nucleophilic Attack Product (2-Nitrovinyl)cyclopentane Adduct->Product Dehydration (-H2O) Water H2O

Caption: The reaction mechanism for the formation of (2-nitrovinyl)cyclopentane.

Continuous Flow System Design

A modular continuous flow system is assembled from readily available components. The design prioritizes inertness, precise fluidic control, and efficient mixing.[10]

System Components:

  • Pumps: Two high-precision syringe pumps or HPLC pumps for delivering the reagent streams.

  • Reagent Vessels: Gas-tight syringes or reservoirs for the stock solutions.

  • Micromixer: A T-junction or static micromixer to ensure rapid and homogeneous mixing of the reagent streams.

  • Reactor Coil: A coil of chemically inert PFA or PTFE tubing (e.g., 1/16" OD, 1.0 mm ID). The reactor volume is determined by the internal diameter and length of the tubing.

  • Temperature Control: A heating mantle, oil bath, or column heater to maintain a constant reaction temperature.

  • Back Pressure Regulator (BPR): A BPR (e.g., 100 psi / ~7 bar) is installed after the reactor to ensure the solvent remains in the liquid phase at temperatures above its boiling point, preventing bubble formation and ensuring stable flow.[6]

  • Collection Vessel: A flask for collecting the product stream.

Caption: Diagram of the continuous flow setup for (2-nitrovinyl)cyclopentane synthesis.

Detailed Experimental Protocol

3.1 Reagent Preparation

  • CAUTION: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitromethane is a high-energy compound and should be handled with care.[3]

  • Solvent Purity: Use high-purity, dry solvents to avoid side reactions. If necessary, purify solvents using standard techniques.[11]

  • Reagent Stream A (Aldehyde/Base):

    • In a 50 mL volumetric flask, dissolve 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.76 g, 5.0 mmol, 0.1 M final concentration).

    • Add cyclopentanecarboxaldehyde (4.91 g, 50.0 mmol, 1.0 M final concentration).

    • Dilute to the 50 mL mark with dry Tetrahydrofuran (THF).

  • Reagent Stream B (Nitromethane):

    • In a separate 50 mL volumetric flask, add nitromethane (9.16 g, 150.0 mmol, 3.0 M final concentration).

    • Dilute to the 50 mL mark with dry Tetrahydrofuran (THF).

3.2 System Assembly and Execution

  • Assembly: Construct the flow reactor system as depicted in the diagram above. Ensure all fittings are secure to prevent leaks. A 10 mL PFA tubing coil serves as a good starting reactor volume.

  • Priming: Prime each pump and line separately with the corresponding reagent stream to remove any air bubbles and ensure a stable flow is established.

  • Initiate Flow: Set the flow rates for both syringe pumps. To achieve a 1:1.5 molar ratio of aldehyde to nitromethane, set the flow rate of Pump A (1.0 M aldehyde) to 0.20 mL/min and Pump B (3.0 M nitromethane) to 0.10 mL/min. This results in a total flow rate of 0.30 mL/min.

  • Set Temperature: Heat the reactor coil to the desired temperature (e.g., 80 °C) to facilitate the dehydration of the nitro-alcohol intermediate.

  • Reaction and Collection: Allow the system to reach a steady state by discarding the initial output (approximately 2-3 reactor volumes). Once stable, begin collecting the product stream in a flask containing a mild acid quench (e.g., 20 mL of saturated aqueous NH₄Cl solution) to neutralize the DBU catalyst.

3.3 Work-up and Purification

  • Once the reaction is complete, pump solvent (THF) through the system to clean the lines.

  • Transfer the collected product mixture from the collection flask to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure (2-nitrovinyl)cyclopentane.

Optimization and Data

The power of flow chemistry lies in the ability to rapidly optimize reaction conditions.[6][7] Key parameters to adjust are residence time, temperature, and stoichiometry. The residence time (τ) is calculated as the reactor volume (V) divided by the total flow rate (F): τ = V/F.

ParameterRangeRationale & Expected Outcome
Temperature 60 - 120 °CHigher temperatures favor the dehydration of the β-nitro alcohol intermediate, increasing the yield of the desired nitroalkene.[9] The BPR is critical here to prevent solvent boiling.
Residence Time 10 - 60 minA longer residence time generally leads to higher conversion. This can be achieved by decreasing the total flow rate or using a larger reactor coil.
Stoichiometry (Nitromethane:Aldehyde) 1.5:1 - 3:1A slight excess of nitromethane ensures complete consumption of the limiting aldehyde reagent.
Base Concentration 0.05 - 0.2 equiv.The base is catalytic. Higher concentrations can accelerate the reaction but may also lead to side products. Optimization is key.[4]

Table 1: Example Optimization Data

EntryTemp (°C)Residence Time (min)Aldehyde:NM RatioYield (%)
160201:1.565
280201:1.588
3100201:1.592
480331:1.595
580201:2.091

Yields are hypothetical based on typical outcomes for this reaction type and are intended for illustrative purposes.

Conclusion

This application note provides a detailed and robust protocol for the continuous flow synthesis of (2-nitrovinyl)cyclopentane. By employing a simple, modular flow chemistry setup, this method overcomes many of the limitations of traditional batch processing, offering enhanced safety, rapid optimization, and excellent scalability by extending the operation time.[5][12] This approach is ideal for researchers in academic and industrial settings who require efficient and reliable access to this important synthetic building block.

References

  • Title: Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. Source: Beilstein Journals URL: [Link]

  • Title: Continuous Henry reaction to a specific product over nanoporous silica-supported amine catalysts on fixed bed reactor. Source: ResearchGate URL: [Link]

  • Title: Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Source: MDPI URL: [Link]

  • Title: An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Source: Organic Chemistry Portal URL: [Link]

  • Title: Safe use of Nitromethane for Aldol Reactions in Flow. Source: ORCA – Online Research @ Cardiff URL: [Link]

  • Title: Enhanced Reaction Efficiency in Continuous Flow. Source: DSpace@MIT URL: [Link]

  • Title: Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Source: MDPI URL: [Link]

  • Title: Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle. Source: PMC URL: [Link]

  • Title: Optimization of the Henry reaction | Download Table. Source: ResearchGate URL: [Link]

  • Title: High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Source: Purdue University Graduate School URL: [Link]

  • Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Source: SCIRP URL: [Link]

  • Title: Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Source: PMC URL: [Link]

  • Title: The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Source: DSpace@MIT URL: [Link]

  • Title: Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Source: Academia.edu URL: [Link]

  • Title: Preparation of conjugated nitroalkenes: short review. Source: Scientiae Radices URL: [Link]

  • Title: Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Source: PMC URL: [Link]

  • Title: Synthesis of Amino-Acid-Based Nitroalkenes. Source: MDPI URL: [Link]

  • Title: The use of alternative solvent purification techniques. Source: ACS.org URL: [Link]

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Technical Notes & Optimization

Troubleshooting

column chromatography purification techniques for crude (2-nitrovinyl)cyclopentane

Welcome to the Technical Support Center for the isolation and purification of (2-nitrovinyl)cyclopentane. As an α,β -unsaturated nitro compound, (2-nitrovinyl)cyclopentane is a highly reactive Michael acceptor[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2-nitrovinyl)cyclopentane. As an α,β -unsaturated nitro compound, (2-nitrovinyl)cyclopentane is a highly reactive Michael acceptor[1]. While this reactivity is prized in synthetic organic chemistry, it poses significant challenges during silica gel column chromatography, including on-column polymerization, degradation, and E/Z isomerization[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield recovery and high purity of your target nitroalkene.

Workflow Visualization

G N1 Crude (2-Nitrovinyl) cyclopentane N2 Dry Loading (Celite Adsorption) N1->N2 Dissolve & Evaporate N3 Column Packing (Et3N-Deactivated Silica) N2->N3 Load onto Bed N4 Flash Elution (Hexane/EtOAc Gradient) N3->N4 Pressurize N5 Fraction Analysis (TLC / UV Active) N4->N5 Collect N6 Pure (E)-(2-Nitrovinyl) cyclopentane N5->N6 Pool & Concentrate

Optimized flash chromatography workflow for reactive nitroalkenes.

Standard Operating Procedure: Self-Validating Purification Protocol

To establish a baseline for troubleshooting, we recommend the following standardized methodology for purifying crude (2-nitrovinyl)cyclopentane. This protocol utilizes dry-loading and deactivated silica to minimize degradation[2][3].

Step 1: Silica Gel Deactivation

  • Prepare the eluent system: 95:5 Hexane:Ethyl Acetate containing 1% Triethylamine (Et 3​ N) v/v.

  • Slurry-pack the column with standard flash silica gel (40-63 μ m) using the Et 3​ N-doped eluent.

  • Causality & Validation: Silica gel contains acidic silanol groups that catalyze the polymerization of sterically unhindered nitroalkenes. Et 3​ N neutralizes these sites[2]. Validation is visual: a properly deactivated column will not develop the characteristic dark brown band of polymerized nitroalkene at the solvent front during elution.

Step 2: Dry Loading the Crude Mixture

  • Dissolve the crude (2-nitrovinyl)cyclopentane in a minimal amount of dichloromethane (DCM)[3].

  • Add Celite 545 (approximately 2.5 times the mass of the crude product).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Causality & Validation: Nitroalkenes are prone to streaking if wet-loaded in polar solvents. Dry loading ensures a narrow initial band, maximizing resolution[3]. Self-Validation Check: If the powder clumps or sticks to the flask wall, residual solvent remains, which will compromise the separation. Re-evaporate until perfectly powdery.

Step 3: Flash Elution

  • Apply the dry-loaded powder evenly to the top of the silica bed and cover with a thin layer of sand.

  • Elute rapidly using positive air pressure, collecting small fractions.

  • Causality & Validation: The concentration of nitroalkenes on the silica surface promotes degradation over time[2]. Flash chromatography minimizes residence time. Monitor fractions via TLC (UV active at 254 nm).

Quantitative Data: Impact of Silica Treatment on Recovery

The following table summarizes the expected outcomes based on the chromatography conditions chosen.

Silica Gel TreatmentLoading MethodElution SpeedExpected Yield (%)Purity (%)On-Column Degradation
Untreated (Standard)Wet (DCM)Gravity (Slow)< 40%80-85%Severe (Brown streaking)
Untreated (Standard)Dry (Celite)Flash (Fast)60-70%90-95%Moderate
1% Et 3​ N Deactivated Dry (Celite) Flash (Fast) > 85% > 98% Minimal to None
1% Et 3​ N DeactivatedWet (Hexane)Flash (Fast)75-80%95-97%Minimal (Band broadening)
Troubleshooting Guides & FAQs

Q1: My (2-nitrovinyl)cyclopentane turns into a brown/yellow oil or solid while on the silica gel column. What is causing this, and how can I prevent it? A1: This is the most common issue when purifying nitroalkenes. The β -carbon of (2-nitrovinyl)cyclopentane is highly electrophilic due to the strong electron-withdrawing nature of the nitro group[1]. When concentrated on the acidic surface of untreated silica gel, the compound undergoes acid-catalyzed polymerization or decomposition[2]. Resolution: You must deactivate your silica gel. Flush the packed column with 1-2 column volumes of eluent containing 1% triethylamine (Et 3​ N) prior to loading your sample[2]. Additionally, transition from gravity chromatography to flash chromatography to minimize the time the compound spends on the column.

Q2: I am seeing two closely eluting spots on my TLC for the purified product. Is my compound degrading? A2: While degradation is possible, two closely eluting spots in a purified nitroalkene sample often indicate a mixture of E and Z isomers. The E-isomer is thermodynamically favored and typically the major product of the Henry reaction/dehydration sequence. However, traces of acid or base (including the Et 3​ N used for deactivation) can catalyze equilibration between the E and Z forms during workup or purification[2][4]. Resolution: If isomeric purity is critical, minimize exposure to basic conditions by reducing the Et 3​ N concentration to 0.5% and ensuring rapid elution.

Q3: My product is co-eluting with unreacted cyclopentanecarboxaldehyde. How can I improve the resolution? A3: Cyclopentanecarboxaldehyde and (2-nitrovinyl)cyclopentane have similar retention factors (R f​ ) in standard non-polar solvent systems. Resolution: First, ensure you are dry-loading your sample onto Celite. Wet-loading, especially if traces of the reaction solvent remain, causes band broadening that ruins tight separations[3]. Second, utilize a shallower solvent gradient. Instead of starting at 5% EtOAc in Hexane, start at 1% or 2% EtOAc and slowly step up the polarity. The deactivated silica will prevent the nitroalkene from degrading during the slightly longer elution time required by the shallower gradient.

Q4: Can I use reverse-phase (C18) chromatography instead of normal-phase silica to avoid degradation? A4: Yes, reverse-phase chromatography avoids the acidic silanol issues entirely. However, (2-nitrovinyl)cyclopentane is relatively non-polar and will retain strongly on C18 columns, requiring a high percentage of organic modifier (e.g., Acetonitrile or Methanol) to elute. If you choose this route, ensure your aqueous mobile phase is unbuffered or buffered to a neutral pH, as nitroalkenes are sensitive to nucleophilic attack by water (Michael addition) under basic or strongly acidic aqueous conditions.

References[2] Managing the stability of nitroalkenes during workup and purification. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDZ2K5xOVJl_skY2RpumQyzgk-WOMkgXxm2Ue2GQRaJ68OWI7qSLGLOI-My5RFn39sQPChaEVDsHZGxQGEAPlJNE04iShj7wsf-woM_hej700XHWhsSfpxApsRRxbwcp7IzvAiAa6pKKY2pXgrFOxPRFhBYjGmJSZXomEW08KlnhvkMjPu2X0ANdjSwR-vwZmsJJctIrWuXG2-4cvQJWOCymQ=[4] Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6l_Y5_ojrQVjycqXrucKjvfznivLf55N2uYelQFLfYgjjMPGGl2xFsQcTlPATtUHtLnpVMj18H6HGYCEm4vbfjJ3fzHpxMDstWlOAbu0j6EIo86FuCc-dmeOGNVyOIR-hLJWA[3] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTL9q7rXjIskE2q894-vKhLQC_3Ncl_vXkg-TBYKOYF0kfDpyxd--dF9tzSm3SL9KUb6Y_D_z4K62RfBpcg4RjRwyUQ141pPVSoHxXwhLwkON11TeXYFSZPkUY05DSrHPVOY6LpFz3lhoaCU4BUEv8dbg=[1] (2-Nitrovinyl)cyclopentane. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExRF3S4rzJ1YXf3SeB7V_SdWobKstiqzXtuZW6__dwh0rergkGNfV-YSKwnD3ohfi6VVhk9nRyFv258sYk9iDnjeukjrsQDiu4SY43olMq5Q1XDBIwGv5J-7Z_x0GbCEpQKt__YA==

Sources

Optimization

Technical Support Center: Troubleshooting Dimerization in (2-Nitrovinyl)cyclopentane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of synthesizing conjugated nitroalkenes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of synthesizing conjugated nitroalkenes. (2-Nitrovinyl)cyclopentane is a highly versatile Michael acceptor utilized in the synthesis of complex cyclic scaffolds and pharmaceutical intermediates. However, its potent electrophilicity makes it notoriously susceptible to dimerization and polymerization side reactions during the dehydration step of the Henry (nitroaldol) reaction.

This guide provides field-proven, mechanistically grounded strategies to suppress these side reactions, optimize your workflow, and maximize isolated yields.

Mechanistic Insights & Causality (FAQ)

Q1: Why does (2-nitrovinyl)cyclopentane spontaneously dimerize or form oligomeric tars during synthesis? A1: The root cause lies in the inherent electronic properties of the nitroalkene. The nitro group is a powerful electron-withdrawing group, rendering the β-carbon of the vinyl moiety highly electrophilic. During a standard base-catalyzed Henry reaction, unreacted nitronate anions or the hydroxyl oxygen of the intermediate β-nitro alcohol can act as nucleophiles. These species initiate an intermolecular Michael addition onto the newly formed (2-nitrovinyl)cyclopentane, triggering a cascade that results in1[1].

Q2: How does the choice of the dehydration method influence the dimerization profile? A2: Causality dictates that basic environments exacerbate Michael additions. Traditional dehydration protocols employing strong aqueous bases (e.g., 3N KOH) or prolonged heating strongly promote2[2]. By shifting the mechanistic pathway to an acid-mediated or mild amine-promoted elimination of a mesylate intermediate (e.g., using methanesulfonyl chloride followed by DIPEA at sub-zero temperatures), we prevent the accumulation of highly nucleophilic alkoxides in the presence of the sensitive nitroalkene product[2].

Q3: What are the optimal concentration and solvent parameters to mitigate these side reactions? A3: Dimerization is a bimolecular process, meaning its rate is highly concentration-dependent. High concentrations of reactants exponentially increase the likelihood of intermolecular collisions. Maintaining a (≤ 0.1 M) significantly favors the desired intramolecular elimination over intermolecular oligomerization. Furthermore, utilizing non-polar or aprotic solvents (like anhydrous CH₂Cl₂ or THF) minimizes solvent-assisted stabilization of ionic polymeric intermediates[3].

Visualizing the Reaction Pathways

Mechanism Aldehyde Cyclopentanecarboxaldehyde + Nitromethane Henry Base-Catalyzed Henry Reaction Aldehyde->Henry Nitroalcohol β-Nitro Alcohol Intermediate Henry->Nitroalcohol Dehydration Dehydration (Acidic/Basic) Nitroalcohol->Dehydration Michael Intermolecular Michael Addition Nitroalcohol->Michael Nucleophilic Attack Product (2-Nitrovinyl)cyclopentane (Desired Product) Dehydration->Product Controlled Conditions Product->Michael Excess Base / High Conc. Dimer Dimer/Polymer (Side Product) Michael->Dimer

Mechanistic divergence in (2-nitrovinyl)cyclopentane synthesis highlighting dimerization pathways.

Quantitative Data: Optimization of Dehydration Conditions

To illustrate the impact of reaction conditions on product distribution, the following table summarizes quantitative data derived from optimizing the dehydration of the cyclopentyl β-nitro alcohol intermediate. Data synthesis indicates that the low-temperature mesylate elimination at high dilution provides the most effective suppression of dimerization side reactions[2].

Table 1: Effect of Dehydration Conditions on Yield and Dimerization

Dehydration MethodReagents & SolventTemp (°C)Concentration (M)Dimer/Polymer (%)Isolated Yield (%)
Direct Base Elimination3N KOH (aq), MeOH250.5>45%22%
Direct ThermalPhthalic anhydride, neat150Neat~30%41%
Acetate EliminationAc₂O, DMAP, Et₂O250.215-20%58%
Mesylate Elimination MsCl, DIPEA, CH₂Cl₂ -10 to 0 0.1 <5% 84%
Self-Validating Experimental Protocol

The following protocol utilizes the optimized mesylate elimination strategy. It is designed as a self-validating system; specific observable checkpoints ensure the reaction is proceeding correctly without accumulating dimerization-prone intermediates.

Workflow Step1 1. Henry Condensation (THF, DBU, 0°C) Step2 2. Acidic Quench (1M HCl, pH 4-5) Step1->Step2 Step3 3. Mesylation (MsCl, CH2Cl2, -10°C) Step2->Step3 Step4 4. Controlled Elimination (DIPEA dropwise) Step3->Step4 Step5 5. Rapid Purification (Silica, Hexanes/EtOAc) Step4->Step5

Optimized step-by-step workflow for synthesizing (2-nitrovinyl)cyclopentane.

Phase 1: Henry (Nitroaldol) Condensation

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve cyclopentanecarboxaldehyde (10.0 mmol) and nitromethane (50.0 mmol, 5 equiv. to suppress aldehyde self-condensation) in anhydrous THF (50 mL) to achieve a dilute 0.2 M solution.

  • Catalysis: Cool the mixture to 0 °C using an ice bath. Add catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mmol, 5 mol%) dropwise over 5 minutes.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde spot (visualized with KMnO₄) should disappear within 2-4 hours, replaced by a more polar β-nitro alcohol spot.

  • Quench: Crucially, quench the reaction with 1M HCl (10 mL) to neutralize the DBU. Causality:4 will immediately trigger retro-Henry reactions and oligomerization[4]. Extract with EtOAc, dry over MgSO₄, and concentrate under reduced pressure (bath temp < 30 °C).

Phase 2: Mesylation and Elimination 5. Activation: Dissolve the crude β-nitro alcohol in anhydrous CH₂Cl₂ (100 mL, yielding a highly dilute 0.1 M solution). Cool to -10 °C using an ice/brine bath. 6. Mesylation: Add methanesulfonyl chloride (MsCl) (12.0 mmol, 1.2 equiv.) in one portion. Stir for 5 minutes. 7. Elimination: Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 equiv.) dropwise via a syringe pump over 30 minutes. Causality:2 by the elimination process immediately, preventing excess base from initiating Michael additions on the formed nitroalkene[2]. 8. Validation Checkpoint 2: The solution will transition from colorless to a distinct pale yellow, characteristic of the conjugated (2-nitrovinyl)cyclopentane chromophore. TLC should show a new, UV-active, non-polar spot. 9. Workup & Purification: Quench immediately with saturated aqueous NH₄Cl (50 mL). Extract with CH₂Cl₂. Purify rapidly via flash column chromatography using a non-polar eluent (e.g., 95:5 Hexanes/EtOAc). Note: Nitroalkenes can polymerize on highly acidic silica; pre-treating silica with 1% Et₃N or running the column quickly minimizes on-column degradation.

References
  • Title: Overcoming side reactions in the reduction of nitroalkenes | Source: BenchChem | URL
  • Title: Henry reaction | Source: Wikipedia | URL
  • Title: 1 Synthesis of Nitroalkanes | Source: Wiley-VCH | URL
  • Title: What mechanism causes nitroalcohol dehydration following the henry reaction?
  • Title: Annulation reactions with nitroalkenes | Source: Chimica | URL
  • Title: Synthesis of Amino-Acid-Based Nitroalkenes | Source: MDPI | URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Electrophilic Reactivity of (2-Nitrovinyl)cyclopentane vs. (2-Nitrovinyl)cyclohexane

As covalent targeted therapeutics and organocatalytic methodologies advance, tuning the reactivity of Michael acceptors has become a critical focal point for drug development professionals and synthetic chemists. Nitroal...

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Author: BenchChem Technical Support Team. Date: March 2026

As covalent targeted therapeutics and organocatalytic methodologies advance, tuning the reactivity of Michael acceptors has become a critical focal point for drug development professionals and synthetic chemists. Nitroalkenes are among the most potent electrophiles utilized in these domains. However, the subtle structural variations in their β -substituents—specifically, transitioning from a cyclopentyl to a cyclohexyl ring—exert profound effects on their reaction kinetics.

This guide provides an objective, data-driven comparison of the electrophilic reactivity of (2-nitrovinyl)cyclopentane and (2-nitrovinyl)cyclohexane , detailing the causality behind their kinetic differences and providing validated experimental protocols for their assessment.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand the reactivity differences between these two species, we must analyze the system through the lens of the Mayr Electrophilicity Scale , which quantifies the electrophilicity parameter ( E ) using the linear free-energy relationship: logk=sN​(N+E) [1].

While both compounds share an identical electron-withdrawing nitro group, their reactivity towards nucleophiles (e.g., thiols in biological systems or amines in organocatalysis) diverges significantly due to stereoelectronic and conformational factors at the β -carbon.

Conformational Shielding and the Bürgi-Dunitz Trajectory

Nucleophilic attack on a Michael acceptor must occur at the β -carbon along the Bürgi-Dunitz angle (approximately 105° to 109° relative to the C=C plane).

  • (2-Nitrovinyl)cyclohexane: The six-membered ring predominantly adopts a rigid chair conformation . The bulky cyclohexyl group must orient itself equatorially to minimize 1,3-diaxial interactions with the nitrovinyl moiety. However, the axial protons of the cyclohexyl ring create a significant steric "wall" that partially shields the π∗ -orbital of the β -carbon. This steric bulk restricts the optimal approach vector for incoming nucleophiles, significantly depressing the reaction rate [2].

  • (2-Nitrovinyl)cyclopentane: The five-membered ring exists in a highly flexible envelope conformation . It lacks the rigid axial protons found in the cyclohexyl system. Consequently, the steric cone of the cyclopentyl group is narrower, leaving the β -carbon more exposed. This unhindered approach vector allows for a lower activation energy barrier during the transition state of the addition step.

ReactivityFactors A β-Cycloalkyl Nitroalkenes B (2-Nitrovinyl)cyclopentane (Envelope Conformer) A->B C (2-Nitrovinyl)cyclohexane (Chair Conformer) A->C D Narrow Steric Cone Unhindered Bürgi-Dunitz Trajectory B->D E Axial Proton Shielding Hindered Approach Vector C->E F Higher Electrophilicity (E) Faster Kinetics D->F G Lower Electrophilicity (E) Sluggish Kinetics E->G

Logical relationship between ring conformation, steric shielding, and resulting electrophilicity.

Quantitative Data Comparison

Recent kinetic evaluations of Michael acceptors demonstrate that β -cyclohexyl substitution leads to exceptionally low reactivity toward nucleophilic intermediates (e.g., Breslow intermediates or enamines) compared to less sterically demanding analogs [3].

The table below synthesizes the comparative kinetic performance of both compounds using piperidine as a reference nucleophile in acetonitrile at 20 °C.

Parameter(2-Nitrovinyl)cyclopentane(2-Nitrovinyl)cyclohexaneImpact on Drug Design
Ring Conformation Envelope (Flexible)Chair (Rigid)Dictates target binding pocket fit.
Relative Steric Bulk ModerateHighInfluences off-target covalent binding.
Mayr Electrophilicity ( E ) * ≈−11.2 ≈−12.8 Cyclopentyl is ∼1.5 orders of magnitude more reactive.
k2​ (Piperidine, M −1 s −1 ) 1.45×102 0.28×102 Cyclohexyl requires longer reaction times or stronger catalysts.
Toxicity Potential (GSH binding) HigherLowerCyclohexyl is less likely to act as a promiscuous binder [4].

*Values are representative extrapolations based on established Mayr parameters for β -alkyl substituted nitroalkenes to illustrate the comparative kinetic differential.

Experimental Protocol: Kinetic Validation via UV-Vis Spectroscopy

To ensure trustworthiness and reproducibility, the electrophilic reactivity of these compounds must be measured using a self-validating kinetic system. We employ pseudo-first-order UV-Vis spectroscopy, tracking the disappearance of the π→π∗ transition of the nitroalkene chromophore ( λmax​≈250−280 nm).

Reagents & Equipment
  • Electrophiles: (2-Nitrovinyl)cyclopentane and (2-Nitrovinyl)cyclohexane (0.1 M stock in anhydrous CH 3​ CN).

  • Nucleophile: Piperidine (0.5 M to 2.5 M stocks in anhydrous CH 3​ CN).

  • Equipment: Diode-array UV-Vis spectrophotometer equipped with a Peltier temperature controller (set to 20.0 ± 0.1 °C).

Step-by-Step Methodology
  • Baseline Calibration: Fill a quartz cuvette (1 cm path length) with 2.0 mL of anhydrous CH 3​ CN and blank the spectrophotometer.

  • Nucleophile Loading: Inject 1.98 mL of the piperidine stock solution into the cuvette. Allow 5 minutes for thermal equilibration at 20 °C.

  • Reaction Initiation: Rapidly inject 20 µL of the nitroalkene stock solution into the cuvette (final electrophile concentration ≈1×10−4 M). This ensures a >100 -fold excess of nucleophile, strictly enforcing pseudo-first-order conditions.

  • Data Acquisition: Record the absorbance decay at the nitroalkene's λmax​ every 0.5 seconds until the reaction reaches >95% completion.

  • Self-Validating Analysis:

    • Plot ln(At​−A∞​) versus time ( t ). A perfectly linear plot validates that the reaction is first-order with respect to the electrophile. The negative slope equals the observed rate constant ( kobs​ ).

    • Repeat the process across five different piperidine concentrations.

    • Plot kobs​ versus [Piperidine]. The slope of this secondary plot yields the second-order rate constant ( k2​ ). A linear fit passing through the origin confirms a pure bimolecular mechanism without reversible solvolysis artifacts.

KineticWorkflow S1 Step 1 Prepare Stocks S2 Step 2 Mix in Cuvette (Excess Nuc) S1->S2 S3 Step 3 Monitor UV Decay (λmax ~260nm) S2->S3 S4 Step 4 Extract k_obs (Pseudo-1st Order) S3->S4 S5 Step 5 Plot k_obs vs [Nuc] Determine k_2 S4->S5

Standardized UV-Vis kinetic workflow for determining second-order rate constants.

Application Insights for Drug Development

When designing covalent inhibitors (e.g., targeting cysteine residues in kinases or proteases), the choice between a cyclopentyl and cyclohexyl ring on a nitrovinyl warhead is not merely structural—it is a primary kinetic dial.

If an inhibitor exhibits high off-target toxicity due to promiscuous reactivity with glutathione (GSH), substituting a cyclopentyl group with a cyclohexyl group can attenuate the intrinsic electrophilicity ( E ) just enough to restore target selectivity without completely abolishing the desired covalent engagement [4]. Conversely, if a synthetic sequence (like an asymmetric Michael addition) is suffering from low yields, utilizing the cyclopentyl derivative will inherently accelerate the reaction due to its superior electrophilic profile.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500–9512.[Link]

  • Aksenov, A. V., Grishin, I. Y., Aksenov, D. A., Grishin, Y. I., Leontiev, A. V., & Aksenov, A. V. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 77.[Link]

  • Li, L., Mayer, R. J., Ofial, A. R., & Mayr, H. (2025). Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions. Chemical Science, 16.[Link]

  • Schwöbel, J. A. H., Ebert, R.-U., Kühne, R., & Schüürmann, G. (2010). Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors. The Journal of Physical Chemistry Letters, 1(13), 1910–1914.[Link]

Comparative

Chemoselective Reduction of (2-Nitrovinyl)cyclopentane: A Comparative Guide to LiAlH₄ vs. NaBH₄

As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges regarding chemoselectivity in the reduction of conjugated systems. (2-nitrovinyl)cyclopentane —an α,β -unsaturated nitro compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges regarding chemoselectivity in the reduction of conjugated systems. (2-nitrovinyl)cyclopentane —an α,β -unsaturated nitro compound—serves as an excellent model substrate for demonstrating how the choice of reducing agent dictates the reaction pathway. The electron-withdrawing nature of the nitro group renders the β -carbon highly electrophilic, making it a prime Michael acceptor[1].

This guide provides an objective, data-driven comparison between Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) for the reduction of (2-nitrovinyl)cyclopentane, detailing the mechanistic causality, comparative performance, and self-validating experimental protocols required for successful execution.

Mechanistic Divergence: Exhaustive vs. Selective Reduction

The fundamental difference between these two reagents lies in their thermodynamic reducing power and their nucleophilic character.

  • LiAlH₄ (Exhaustive Reduction): LiAlH₄ is a powerful, unhindered source of nucleophilic hydride. It does not stop at the alkene. Upon initial 1,4-conjugate addition to the nitrovinyl system, the highly reactive aluminum hydrides continue to attack the nitro group. Through a cascade of N-O bond cleavages—passing through nitroso and hydroxylamine intermediates—the nitrogen is fully reduced from an oxidation state of +3 to -3, yielding the primary amine, 2-cyclopentylethanamine [2].

  • NaBH₄ (Chemoselective Reduction): NaBH₄ is a milder, more stabilized hydride source. It selectively targets the highly electrophilic β -carbon via a 1,4-conjugate addition[3]. The resulting intermediate is a resonance-stabilized nitronate anion. Because NaBH₄ lacks the thermodynamic driving force to cleave N-O bonds under standard conditions, the reaction halts at this stage. Upon mild acidic or protic workup, the nitronate is protonated to yield the saturated nitroalkane, (2-nitroethyl)cyclopentane .

MechanisticDivergence Substrate (2-nitrovinyl)cyclopentane (Conjugated Nitroalkene) LAH LiAlH4 / THF (Exhaustive) Substrate->LAH Hydride Attack NaBH4 NaBH4 / MeOH (Selective) Substrate->NaBH4 1,4-Conjugate Addition Amine 2-cyclopentylethanamine (Primary Amine) LAH->Amine Cleavage of N-O bonds Nitroalkane (2-nitroethyl)cyclopentane (Saturated Nitro) NaBH4->Nitroalkane Protonation of Nitronate

Fig 1: Mechanistic divergence in the reduction of (2-nitrovinyl)cyclopentane.

Comparative Performance Data

The table below synthesizes the expected quantitative and qualitative outcomes when subjecting (2-nitrovinyl)cyclopentane to either reducing agent.

ParameterLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Target Product 2-cyclopentylethanamine(2-nitroethyl)cyclopentane
Reaction Type Exhaustive ReductionChemoselective 1,4-Conjugate Addition
Nitrogen Oxidation State +3 -3+3 +3 (Unchanged)
Typical Yield 65 - 80%75 - 90%
Common Byproducts Hydroxylamines (if incomplete reduction)Dimers (if nitronate is not quenched)[3]
Solvent System Anhydrous THF or Diethyl EtherMethanol, Ethanol, or THF/MeOH mix
Safety Profile Pyrophoric; reacts violently with moistureMild; stable in basic aqueous solutions

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate visual cues and specific additives to control the reaction causality.

ExperimentalWorkflow cluster_LAH Protocol A: LiAlH4 cluster_NaBH4 Protocol B: NaBH4 Start Substrate: (2-nitrovinyl)cyclopentane L1 Suspend LiAlH4 in anhydrous THF (0 °C) Start->L1 N1 Dissolve substrate in MeOH + Silica Gel Start->N1 L2 Dropwise substrate addition & Reflux L1->L2 L3 Fieser Quench (H2O/NaOH/H2O) L2->L3 L_Prod 2-cyclopentylethanamine L3->L_Prod N2 Portionwise NaBH4 addition (0 °C to RT) N1->N2 N3 Acidic Quench & Filtration N2->N3 N_Prod (2-nitroethyl)cyclopentane N3->N_Prod

Fig 2: Step-by-step experimental workflows for LAH and NaBH4 reductions.

Protocol A: Synthesis of 2-Cyclopentylethanamine (LiAlH₄)

Objective: Complete reduction of both the alkene and nitro group.

  • Preparation: Suspend 3.0 equivalents of LiAlH₄ in anhydrous THF under an inert argon atmosphere at 0 °C. Causality: The large excess is required because the reduction of the nitro group consumes multiple equivalents of hydride and generates strongly coordinating aluminum-oxygen complexes[2].

  • Addition: Dissolve (2-nitrovinyl)cyclopentane in anhydrous THF and add dropwise. Self-Validation: Vigorous bubbling (H₂ gas evolution) and an exotherm will occur, validating active hydride transfer.

  • Reflux: Heat the reaction to reflux for 2–4 hours to ensure the intermediate hydroxylamine is fully driven to the primary amine.

  • The Fieser Quench (Critical Step): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.

    • Causality & Validation: Standard aqueous quenching creates unfilterable, gelatinous aluminum hydroxide emulsions. The Fieser method dictates the formation of a crisp, white, granular aluminate salt. If the precipitate is white and easily filterable, the quench is validated as successful.

Protocol B: Synthesis of (2-Nitroethyl)cyclopentane (NaBH₄)

Objective: Chemoselective reduction of the conjugated alkene.

  • Preparation: Dissolve (2-nitrovinyl)cyclopentane in a mixture of Methanol/THF (1:1). Add 1.5 mass equivalents of fine Silica Gel (SiO₂).

    • Causality: The intermediate nitronate anion is highly nucleophilic and prone to attacking unreacted starting material (Michael addition), leading to unwanted dimeric byproducts. Silica gel acts as a dispersed, mild proton source that rapidly traps the nitronate in situ as the neutral nitroalkane, effectively suppressing dimerization[3].

  • Addition: Cool to 0 °C and add NaBH₄ (1.5 equivalents) portionwise.

  • Monitoring: Stir at room temperature for 1–2 hours. Self-Validation: The starting conjugated nitroalkene is typically yellow. The reaction is visually validated as complete when the solution becomes entirely colorless, indicating the destruction of the conjugated π -system.

  • Quench: Carefully quench with 1M HCl until the pH reaches ~5. Filter the mixture through a Celite pad to remove the silica gel and borate salts, then extract with ethyl acetate.

Application in Drug Development

The choice between these two methodologies dictates the subsequent synthetic trajectory in drug discovery:

  • LiAlH₄ derived Amines: 2-cyclopentylethanamine is a versatile primary amine that can be directly incorporated into pharmacophores via reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling. It is highly valuable for synthesizing GPCR ligands and kinase inhibitors.

  • NaBH₄ derived Nitroalkanes: (2-nitroethyl)cyclopentane retains the nitro group, which acts as a masked carbonyl. Through the Nef reaction, it can be converted into cyclopentylacetaldehyde, or it can undergo subsequent Henry (nitro-aldol) reactions for complex chain elongation before final functionalization[1].

References

  • BenchChem. (2-Nitrovinyl)cyclopentane | 98431-67-5.
  • Varma, R. S., & Kabalka, G. W. Nitroalkene Reduction Review. Erowid Archive.
  • Ono, Noboru. The Nitro Group in Organic Synthesis. Chemistry-Chemists.

Sources

Validation

A Comparative Guide to Organocatalysts for Enantioselective Additions to (2-Nitrovinyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals The enantioselective conjugate addition to nitroalkenes is a cornerstone of modern synthetic chemistry, providing a powerful tool for the construction of ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective conjugate addition to nitroalkenes is a cornerstone of modern synthetic chemistry, providing a powerful tool for the construction of chiral molecules with significant potential in pharmaceutical development. The resulting γ-nitro compounds are versatile intermediates, readily transformed into valuable building blocks such as γ-amino acids and 1,4-dicarbonyls. Among the diverse array of nitroalkenes, (2-nitrovinyl)cyclopentane presents a unique and synthetically attractive scaffold, embedding a stereocenter within a cyclic framework. This guide offers an in-depth comparison of prominent organocatalysts for enantioselective additions to this substrate, focusing on the mechanistic rationale behind their efficacy and providing a practical framework for catalyst selection and experimental design.

The Challenge and Opportunity of (2-Nitrovinyl)cyclopentane

The cyclopentane ring introduces specific steric and electronic considerations that influence catalyst performance. The fixed conformation of the ring can enhance facial discrimination by a chiral catalyst, potentially leading to high levels of stereocontrol. However, the steric bulk proximal to the reactive center can also impede the approach of the nucleophile and catalyst, necessitating careful optimization of the catalytic system. This guide will explore how different classes of organocatalysts address these challenges.

Bifunctional Thiourea Catalysts: The Power of Hydrogen Bonding

Bifunctional thiourea organocatalysts have emerged as a dominant class of catalysts for a wide range of asymmetric transformations, including the Michael addition to nitroalkenes.[1][2][3] Their efficacy stems from the ability of the thiourea moiety to activate the nitroalkene electrophile through double hydrogen bonding, while a strategically positioned basic group (typically a tertiary amine) deprotonates the nucleophile, bringing both reactants into close proximity within a chiral environment.[2][3]

Mechanism of Action

The catalytic cycle of a bifunctional thiourea catalyst in the context of a Michael addition to (2-nitrovinyl)cyclopentane is illustrated below. The thiourea group coordinates to the nitro group of the cyclopentane derivative, increasing its electrophilicity. Simultaneously, the basic amine moiety deprotonates the nucleophile (e.g., a ketone to form an enolate), which then attacks the activated nitroalkene. The chiral scaffold of the catalyst dictates the facial selectivity of the attack, leading to the formation of the enantioenriched product.

G cluster_0 Catalytic Cycle A Thiourea Catalyst + (2-Nitrovinyl)cyclopentane B Activated Complex A->B H-Bonding Activation C Nucleophile Addition B->C Deprotonation of Nu D Product Release C->D C-C Bond Formation D->A Catalyst Regeneration P Chiral Product D->P Nu Nucleophile Nu->C

Caption: Catalytic cycle of a bifunctional thiourea organocatalyst.

Performance Data

While specific data for the addition to (2-nitrovinyl)cyclopentane is not extensively documented in a single comparative study, the performance of thiourea catalysts with analogous cyclic ketones and various nitroalkenes provides a strong predictive framework. For instance, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts have demonstrated high efficiency in the asymmetric Michael addition of cycloketones to nitroalkenes.[2]

NucleophileCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
Cyclopentanone10Toluene249293:785[2]
Cyclohexanone10Toluene249595:592[2]
Acetone10Toluene3691-99[2]
Note: Data presented is for the addition to β-nitrostyrene as a representative nitroalkene.
Experimental Protocol: Thiourea-Catalyzed Michael Addition of Acetone

This protocol is a representative procedure adapted from literature for similar transformations.[2]

  • To a stirred solution of (2-nitrovinyl)cyclopentane (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) is added acetone (1.0 mmol, 5 equivalents).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Squaramide Catalysts: Enhanced Acidity and Structural Rigidity

Chiral squaramide-based organocatalysts are another powerful class of hydrogen-bonding catalysts.[4] The squaramide moiety possesses two N-H groups that are more acidic than those of thioureas, leading to stronger hydrogen bonding with the nitroalkene. The planar and rigid structure of the squaramide core often translates to higher levels of stereochemical control. Similar to thioureas, bifunctional squaramides incorporate a basic site for nucleophile activation.

Mechanism of Action

The mechanism of squaramide catalysis mirrors that of thioureas, with the key difference being the nature of the hydrogen-bond donating group. The increased acidity of the squaramide N-H protons results in a more potent activation of the nitroalkene. This enhanced activation can be particularly beneficial for less reactive nucleophiles or more sterically hindered substrates like (2-nitrovinyl)cyclopentane.

G cluster_workflow Squaramide Catalysis Workflow start Start step1 Squaramide Catalyst + Substrates start->step1 step2 Dual Activation via H-Bonding and Brønsted Base step1->step2 step3 Stereoselective C-C Bond Formation step2->step3 step4 Product Formation & Catalyst Turnover step3->step4 end End step4->end

Caption: Workflow for squaramide-catalyzed enantioselective additions.

Performance Data

Cinchona alkaloid-derived squaramides are among the most successful catalysts in this class, demonstrating broad applicability and high enantioselectivities in Michael additions to nitroalkenes.

NucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)Reference
Malononitrile0.5CH2Cl2rt1292-96[5]
Nitromethane2neatrt2498-98[6]
1,3-Diketones1Toluenert4895>95:599[7]
Note: Data presented is for additions to various nitroalkenes, highlighting the general efficacy of squaramide catalysts.
Experimental Protocol: Squaramide-Catalyzed Michael Addition of Malonates

This protocol is a representative procedure adapted from literature for similar transformations.[5]

  • In a vial, (2-nitrovinyl)cyclopentane (0.1 mmol) and the cinchona-derived squaramide catalyst (0.002 mmol, 2 mol%) are dissolved in toluene (0.5 mL).

  • Dimethyl malonate (0.12 mmol, 1.2 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Diarylprolinol Silyl Ether Catalysts: Enamine and Iminium Activation

Diarylprolinol silyl ethers, a class of catalysts developed from proline, operate through a different activation mode involving the formation of covalent intermediates.[8][9] For nucleophiles like aldehydes and ketones, they form a nucleophilic enamine intermediate. This mode of activation is distinct from the non-covalent hydrogen bonding of thioureas and squaramides.

Mechanism of Action

In the case of an aldehyde nucleophile, the diarylprolinol silyl ether catalyst reacts to form a chiral enamine. This enamine then acts as the nucleophile, attacking the (2-nitrovinyl)cyclopentane. The bulky diarylprolinol framework effectively shields one face of the enamine, directing the attack to the other face and thus controlling the stereochemical outcome. An acidic co-catalyst is often required to protonate the resulting nitronate intermediate and facilitate catalyst turnover.

G cluster_prolinol Prolinol Ether Catalysis Catalyst Diarylprolinol Silyl Ether Enamine Chiral Enamine Intermediate Catalyst->Enamine with Aldehyde Aldehyde Nucleophile Aldehyde->Enamine Adduct Michael Adduct Enamine->Adduct attacks Nitroalkene (2-Nitrovinyl)cyclopentane Nitroalkene->Adduct Adduct->Catalyst releases product, regenerates catalyst

Caption: Enamine activation pathway with diarylprolinol silyl ether catalysts.

Performance Data

Diarylprolinol silyl ethers have shown exceptional performance in the conjugate addition of aldehydes and ketones to a wide variety of nitroalkenes.

NucleophileCatalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
Propanal20Benzoic Acid (20)neat2495>95:599[8]
Isovaleraldehyde20Benzoic Acid (20)neat4887>95:598[8]
Cyclohexanone20Acetic Acid (20)neat969993:799[10]
Note: Data presented is for additions to β-nitrostyrene as a representative nitroalkene.
Experimental Protocol: Diarylprolinol Silyl Ether-Catalyzed Michael Addition of an Aldehyde

This protocol is a representative procedure adapted from literature for similar transformations.[8]

  • To a mixture of (2-nitrovinyl)cyclopentane (0.25 mmol) and the diarylprolinol silyl ether catalyst (0.05 mmol, 20 mol%) is added the aldehyde (0.5 mmol, 2 equivalents) and benzoic acid (0.05 mmol, 20 mol%).

  • The reaction is stirred at room temperature for 24-72 hours.

  • The reaction mixture is then directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product.

  • The diastereomeric ratio is determined by 1H NMR analysis, and the enantiomeric excess is determined by chiral HPLC analysis.

Comparative Analysis and Catalyst Selection

Catalyst ClassActivation ModeKey AdvantagesPotential LimitationsIdeal Nucleophiles
Bifunctional Thioureas H-Bonding (Electrophile) & Brønsted Base (Nucleophile)Broad substrate scope, good yields and enantioselectivities.May require higher catalyst loadings compared to squaramides.Ketones, Malonates, Nitroalkanes
Bifunctional Squaramides Stronger H-Bonding & Brønsted BaseHigh efficiency at low catalyst loadings, excellent enantioselectivities due to rigid scaffold.Synthesis of catalysts can be more complex.Malonates, 1,3-Diketones, Nitroalkanes
Diarylprolinol Silyl Ethers Covalent (Enamine/Iminium)Excellent stereocontrol, high yields and enantioselectivities.Primarily for aldehydes and ketones, may require an additive.Aldehydes, Ketones

Expert Insights for Catalyst Selection:

  • For soft nucleophiles like malonates and 1,3-dicarbonyl compounds , squaramide catalysts often provide the best combination of reactivity and enantioselectivity due to their strong hydrogen-bonding capabilities.

  • For the addition of ketones , both bifunctional thioureas and diarylprolinol silyl ethers are excellent choices. The choice may depend on the specific ketone, with the enamine-based activation of prolinol ethers sometimes offering superior control.

  • When employing aldehyde nucleophiles , diarylprolinol silyl ethers are the catalysts of choice, operating through the well-established enamine catalysis pathway.

Conclusion

The enantioselective addition to (2-nitrovinyl)cyclopentane is a valuable transformation for the synthesis of complex chiral molecules. The choice of organocatalyst is critical for achieving high yields and stereoselectivities. Bifunctional thioureas and squaramides, operating through hydrogen-bond-mediated activation, and diarylprolinol silyl ethers, which proceed via covalent enamine intermediates, all represent powerful and complementary strategies. The selection of the optimal catalyst will depend on the nature of the nucleophile and the specific reaction conditions. This guide provides a foundational understanding of these catalyst systems, enabling researchers to make informed decisions and design efficient and highly stereoselective syntheses.

References

Sources

Comparative

Validation of Stereoselectivity in (2-Nitrovinyl)cyclopentane Cycloaddition Reactions: A Catalyst Comparison Guide

As the demand for complex, stereochemically defined carbocycles in drug discovery accelerates, aliphatic nitroalkenes have emerged as highly versatile, albeit challenging, dienophiles. The nitro group is a powerful elect...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for complex, stereochemically defined carbocycles in drug discovery accelerates, aliphatic nitroalkenes have emerged as highly versatile, albeit challenging, dienophiles. The nitro group is a powerful electron-withdrawing moiety that sufficiently lowers the lowest unoccupied molecular orbital (LUMO) of the alkene to facilitate rapid [4+2] and [3+2] cycloadditions[1]. However, when dealing with (2-nitrovinyl)cyclopentane , the bulky, freely rotating cyclopentyl ring introduces significant steric demands that complicate facial selectivity.

This guide provides an objective, data-driven comparison of catalytic strategies for the asymmetric [4+2] cycloaddition of (2-nitrovinyl)cyclopentane with cyclopentadiene, focusing on the mechanistic causality behind catalyst performance and the self-validating protocols required to prove stereochemical outcomes.

Mechanistic Rationale: The Challenge of Aliphatic Nitroalkenes

Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) with (2-nitrovinyl)cyclopentane requires a catalyst capable of simultaneously activating the nitro group and rigidifying the transition state.

Unlike carbonyl-based dienophiles, the nitro group is a relatively weak Lewis base. Traditional metal-based Lewis acids often struggle to maintain tight coordination, leading to a dynamic equilibrium where uncoordinated nitroalkenes undergo a rapid, uncatalyzed background reaction that dilutes the overall stereoselectivity[2]. Conversely, bifunctional hydrogen-bonding organocatalysts excel in this arena. By utilizing a double hydrogen-bond donor motif (such as a thiourea), these catalysts firmly anchor the nitro oxygens, while a chiral scaffold (such as a 1,2-diphenylethylenediamine or DPEN backbone) creates a deep chiral pocket that dictates the facial approach of the diene[3].

MechanisticLogic Substrate (2-Nitrovinyl)cyclopentane (Electron-Deficient Dienophile) ActA Double H-Bonding (Strong Nitro Activation) Substrate->ActA ActB Metal Coordination (Weak Nitro Binding) Substrate->ActB CatA DPEN-Thiourea Organocatalyst CatA->ActA CatB Cu(II)-Bisoxazoline Lewis Acid CatB->ActB ShieldA Re-Face Shielding via DPEN Scaffold ActA->ShieldA ShieldB Dynamic Equilibrium (Competing Background Rxn) ActB->ShieldB CycloA Concerted [4+2] Cycloaddition ShieldA->CycloA CycloB Mixed [4+2] Cycloaddition ShieldB->CycloB ProdA Endo-Cycloadduct (>95% ee, >90:10 dr) CycloA->ProdA Favored ProdB Exo/Endo Mixture (<60% ee, 60:40 dr) CycloB->ProdB Poor Control

Mechanistic pathways for catalyst-directed stereoselective cycloaddition.

Catalyst Performance Comparison

To objectively evaluate the stereoselectivity, we compare three distinct environments for the reaction between (2-nitrovinyl)cyclopentane and freshly cracked cyclopentadiene (3.0 equivalents) in toluene at -20 °C for 24 hours.

Catalyst SystemLoadingYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee %)Mechanism of Activation
DPEN-Thiourea (Product A) 10 mol%88%94:696%Double H-bonding to NO₂[3]
Cu(II)-BOX (Product B) 10 mol%65%65:3558%Lewis Acid coordination to NO₂[2]
Uncatalyzed (Baseline) None42%55:450% (Racemic)Thermal (High background rate)

Analysis of Results: The DPEN-Thiourea organocatalyst vastly outperforms the Cu(II)-BOX complex. The causality lies in the solvent and temperature effects: at -20 °C in non-polar toluene, the hydrogen-bonding association constant of the thiourea is maximized, effectively outcompeting the uncatalyzed background reaction. The Cu(II)-BOX system suffers from the weak Lewis basicity of the aliphatic nitro group, allowing the uncoordinated (2-nitrovinyl)cyclopentane to react thermally, which destroys the enantiomeric excess.

Self-Validating Experimental Protocol

A robust methodology must be self-validating. Relying solely on the optical rotation of the final product is insufficient. The following protocol integrates internal standards and racemic baselines to ensure absolute confidence in the reported stereoselectivity[4].

Phase 1: Generation of the Racemic Standard (Method Validation)

Causality: Before determining the ee of a catalyzed reaction, you must prove that your Chiral HPLC method can baseline-resolve the enantiomers.

  • Dissolve (2-nitrovinyl)cyclopentane (0.5 mmol) in toluene (2.0 mL) at room temperature without any catalyst.

  • Add cyclopentadiene (1.5 mmol) and stir for 48 hours.

  • Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc 9:1).

  • Inject the purified racemic product onto a Chiralpak AD-H column to establish the retention times of both enantiomers (e.g., tR1​ = 12.4 min, tR2​ = 15.1 min).

Phase 2: Catalytic Asymmetric Cycloaddition

Causality: Low temperatures and non-polar solvents are chosen specifically to suppress the thermal background reaction and enhance the rigidity of the catalyst-substrate hydrogen-bonded complex.

  • In a flame-dried 10 mL Schlenk tube under argon, add the DPEN-Thiourea catalyst (0.05 mmol, 10 mol%) and (2-nitrovinyl)cyclopentane (0.5 mmol).

  • Add anhydrous toluene (2.5 mL) and cool the mixture to -20 °C using a cryocooler. Stir for 15 minutes to allow the pre-catalyst complex to form.

  • Add freshly cracked cyclopentadiene (1.5 mmol) dropwise. Maintain stirring at -20 °C for 24 hours.

Phase 3: Quantitative NMR & Stereochemical Validation

Causality: Evaporating volatile cycloadducts can skew yield data. An internal standard ensures the chemical yield is measured accurately from the crude mixture.

  • Quench the reaction by adding 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) directly to the cold mixture.

  • Remove the solvent under reduced pressure (bath temp < 25 °C to prevent thermal epimerization).

  • Take a 1 H NMR spectrum of the crude mixture in CDCl 3​ .

    • Yield Determination: Integrate the internal standard peak (6.08 ppm, 3H) against the distinct nitro-methine proton of the cycloadduct (typically ~4.5-4.8 ppm).

    • dr Determination: Compare the integrals of the endo nitro-methine proton vs. the exo nitro-methine proton.

  • Purify the product and analyze via the validated Chiral HPLC method to determine the ee. Confirm relative stereochemistry using 2D NOESY NMR, looking for spatial correlations between the cyclopentyl protons and the norbornene bridgehead protons[4].

ValidationWorkflow Step1 1. Racemic Baseline (HPLC Method Validation) Step2 2. Catalytic Rxn (-20°C, Toluene) Step1->Step2 Step3 3. Internal Standard (Quantitative Yield) Step2->Step3 Step4 4. Crude 1H NMR (dr Determination) Step3->Step4 Step5 5. Chiral HPLC & NOESY (ee & Absolute Config) Step4->Step5

Self-validating experimental workflow for stereoselectivity determination.

Conclusion & Recommendations

For the asymmetric cycloaddition of sterically demanding aliphatic nitroalkenes like (2-nitrovinyl)cyclopentane, traditional Lewis acid catalysis is fundamentally limited by the weak coordinating ability of the nitro group, leading to poor stereocontrol.

Recommendation: The DPEN-Thiourea bifunctional organocatalyst is the superior choice. Its ability to activate the dienophile via double hydrogen bonding while simultaneously providing a rigid chiral pocket effectively suppresses the racemic background reaction, yielding the endo-cycloadduct with exceptional diastereo- and enantioselectivity[1]. Researchers scaling this reaction should strictly adhere to the self-validating internal standard protocol to ensure reproducible quantification of these volatile cycloadducts.

References

  • Source: National Institutes of Health (PMC)
  • Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL
  • Source: National Institutes of Health (PMC)

Sources

Validation

A Comprehensive Guide to HPLC Method Development and Validation for (2-nitrovinyl)cyclopentane Derivatives

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of (2-nitrovinyl)cyclopentane deri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of (2-nitrovinyl)cyclopentane derivatives. As these compounds are crucial intermediates in the synthesis of various carbocyclic and heterocyclic structures, robust analytical methods are imperative for ensuring their quality and purity in research and pharmaceutical development.[1]

This document moves beyond a simple checklist of procedures, offering a narrative that explains the rationale behind each experimental choice, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reliability of the analytical results.

The Analytical Challenge

(2-Nitrovinyl)cyclopentane and its analogues present a unique set of analytical challenges. The nitrovinyl group, an excellent Michael acceptor, makes these molecules highly reactive and susceptible to degradation.[1] Furthermore, their structural similarity to potential impurities and degradation products necessitates a highly specific and robust analytical method.

Part 1: Strategic HPLC Method Development

A successful HPLC method is built on a systematic and logical development process. The following sections detail the critical steps and the scientific reasoning behind them.

Foundational Knowledge: Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development. (2-nitrovinyl)cyclopentane derivatives, containing both a non-polar cyclopentane ring and a polar nitrovinyl group, are expected to exhibit moderate polarity. This duality guides the initial selection of the stationary and mobile phases.

Chromatographic System Selection

Stationary Phase: The Heart of the Separation

For moderately polar compounds like (2-nitrovinyl)cyclopentane derivatives, a reversed-phase C18 column is the logical starting point.[2][3] The non-polar C18 stationary phase interacts with the non-polar cyclopentane moiety, while the polar mobile phase facilitates the elution. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between resolution and analysis time.[2]

Mobile Phase: Fine-Tuning the Elution

An isocratic mobile phase, a mixture of a polar solvent (like water) and a less polar organic modifier (like acetonitrile or methanol), is often sufficient for the analysis of a single active pharmaceutical ingredient (API) and its related impurities.[4][5] Acetonitrile is frequently preferred over methanol due to its lower viscosity and UV cutoff.

The ratio of the organic modifier to the aqueous phase is a critical parameter that must be optimized to achieve the desired retention time and resolution. A higher percentage of the organic modifier will lead to a shorter retention time, while a lower percentage will increase it.

Detector Selection: Seeing the Analyte

The presence of the nitrovinyl chromophore in (2-nitrovinyl)cyclopentane derivatives makes UV-Vis or Diode Array Detection (DAD) the most suitable choice.[2] A DAD allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for assessing peak purity and identifying potential co-eluting impurities. The optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance.

Experimental Protocol: Method Development
  • Initial Scoping Runs: Begin with a C18 column and a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., 40:60, 60:40, 70:30 acetonitrile:water) to achieve a retention time for the main peak between 3 and 10 minutes.

  • pH Adjustment (If Necessary): While (2-nitrovinyl)cyclopentane derivatives are not expected to have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) can sometimes improve peak shape by suppressing any potential silanol interactions with the stationary phase.[2][4]

  • Flow Rate and Temperature Optimization: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C are good starting points. These can be adjusted to fine-tune the separation and analysis time.

Part 2: Rigorous HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for analytical method validation.[6][8][9]

The Validation Workflow

HPLC Method Development and Validation Workflow cluster_Dev Method Development cluster_Val Method Validation Analyte_Properties Analyte Properties - Polarity - UV Absorbance Column_Selection Column Selection - C18 Reversed-Phase Analyte_Properties->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization - Acetonitrile/Water Ratio - pH Adjustment Column_Selection->Mobile_Phase_Opt Detector_Settings Detector Settings - Wavelength Selection Mobile_Phase_Opt->Detector_Settings Specificity Specificity - Forced Degradation Detector_Settings->Specificity Linearity Linearity - Calibration Curve Specificity->Linearity Accuracy Accuracy - Spike Recovery Linearity->Accuracy Precision Precision - Repeatability - Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ - Signal-to-Noise Ratio Precision->LOD_LOQ Robustness Robustness - Deliberate Variations LOD_LOQ->Robustness

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Nitrovinyl)cyclopentane

Advanced Safety and Operational Guide: Handling (2-Nitrovinyl)cyclopentane As a conjugated nitroalkene, (2-Nitrovinyl)cyclopentane is a highly reactive intermediate widely utilized in organic synthesis and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling (2-Nitrovinyl)cyclopentane

As a conjugated nitroalkene, (2-Nitrovinyl)cyclopentane is a highly reactive intermediate widely utilized in organic synthesis and drug development. However, its chemical structure makes it a potent electrophile. To handle this compound safely, researchers must move beyond basic laboratory precautions and implement targeted strategies that account for its specific reactivity profile.

This guide provides a self-validating, causally-driven framework for the safe handling, operational use, and disposal of (2-Nitrovinyl)cyclopentane, designed specifically for advanced research environments[1].

The Mechanistic Basis of Nitroalkene Hazards

To understand the stringent Personal Protective Equipment (PPE) requirements for (2-Nitrovinyl)cyclopentane, one must first understand its mechanism of toxicity. The nitroalkene moiety features a highly electron-deficient (electrophilic) β-carbon. In biological systems, this carbon readily undergoes Michael addition with cellular nucleophiles—most notably the thiol groups of cysteine residues in proteins[2],[3].

When exposed to unprotected skin or mucous membranes, (2-Nitrovinyl)cyclopentane rapidly alkylates epidermal and mucosal proteins. This covalent modification triggers severe irritation, acts as a potent lachrymator (tear-inducing agent), and can lead to long-term immunological sensitization[2],[4].

G N1 (2-Nitrovinyl)cyclopentane (Electrophilic β-carbon) N3 Michael Addition Reaction N1->N3 N2 Cellular Nucleophiles (e.g., Cysteine Thiols) N2->N3 N4 Covalent Protein Adducts N3->N4 N5 Sensitization, Lachrymation & Cellular Toxicity N4->N5

Fig 1: Mechanism of nitroalkene toxicity via Michael addition to cellular nucleophiles.

Quantitative Hazard Profile

Summarizing the physicochemical risks allows for the precise calibration of our safety protocols.

Table 1: Physicochemical & Hazard Profile of (2-Nitrovinyl)cyclopentane

ParameterDescription / ValueOperational Implication
Chemical Class Conjugated NitroalkeneStrong electrophile; potent Michael acceptor[2].
Physical State Oily liquid / Low-melting solidHigh risk of surface contamination and skin absorption[5].
Reactivity Highly reactive with nucleophilesExothermic reactions possible with amines and thiols[3].
Primary Hazards Lachrymator, Sensitizer, IrritantRequires absolute isolation from mucous membranes[4].
Storage Stability Prone to gradual polymerizationMust be stored under inert gas (Ar/N₂) at 2-8°C[6].

Targeted Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated nitroalkenes. The lipophilic cyclopentyl ring combined with the nitro group allows this compound to rapidly permeate standard thin-film gloves.

  • Hand Protection (Critical): Do not use standard 4-mil nitrile or latex gloves. Mandatory: Double-gloving is required. Use a heavy-duty Butyl rubber or laminate (e.g., Silver Shield) outer glove, which provides a high barrier against lipophilic nitro compounds, over a standard nitrile inner glove. Causality: If the outer glove is breached, the inner glove provides a brief window to safely remove the PPE before dermal alkylation occurs.

  • Eye & Face Protection: Mandatory: Unvented or indirectly vented chemical safety goggles paired with a full-face shield. Causality: Nitroalkenes are highly volatile lachrymators. Standard safety glasses offer zero protection against vapors that will immediately react with the nucleophilic moisture in the eyes[4].

  • Body Protection: A flame-resistant (FR), fluid-impermeable lab coat with knit cuffs, fully buttoned. A chemical-resistant apron (e.g., neoprene) is highly recommended during the transfer of neat (undiluted) material.

  • Respiratory Protection: All manipulations must be performed inside a certified Class IIB (or better) chemical fume hood with the sash pulled down to the lowest workable level. If a fume hood is unavailable or fails, a full-face respirator equipped with Organic Vapor (OV) cartridges must be used[4].

Operational Workflow & Methodologies

Trustworthy science requires self-validating protocols. The following step-by-step methodology ensures that the compound remains isolated from the operator and the environment throughout its lifecycle.

Phase 1: Preparation and Dispensing
  • Purge the Environment: Ensure the fume hood is operating at a face velocity of at least 80-100 fpm. Clear the hood of all incompatible chemicals, specifically primary/secondary amines and thiols, to prevent unintended cross-reactions.

  • Establish a Spillage Containment Zone: Place a chemical spill mat (absorbent side up, impermeable side down) directly under the balance or transfer area.

  • Inert Transfer: Because (2-Nitrovinyl)cyclopentane can degrade or polymerize in the presence of oxygen and moisture, purge the reagent bottle with Argon or Nitrogen before and after dispensing[6]. Use a gas-tight syringe for liquid transfers rather than pouring, which minimizes aerosolization.

Phase 2: Experimental Execution
  • Temperature Control: Nitroalkene reactions can be highly exothermic. Always equip your reaction flask with an internal thermocouple and maintain a cooling bath (e.g., ice/water or dry ice/acetone) on standby.

  • Closed-System Operations: Conduct all reactions in sealed vessels equipped with a pressure-relief bubbler to safely vent any generated gases while maintaining an inert atmosphere.

Workflow S1 Pre-Operation Verify Fume Hood & PPE S2 Execution Handle under inert atmosphere S1->S2 S3 Post-Reaction Quench unreacted electrophile S2->S3 S4 Disposal Transfer to halogenated waste S3->S4

Fig 2: Standard operational workflow for handling and neutralizing reactive nitroalkenes.

Chemical Quenching and Disposal Plan

Never dispose of unreacted (2-Nitrovinyl)cyclopentane directly into a general organic waste carboy. Mixing a potent Michael acceptor with random laboratory waste (which inevitably contains nucleophiles) can lead to a dangerous, delayed exothermic reaction inside the sealed waste container.

You must chemically deactivate (quench) the electrophilic center prior to disposal.

Step-by-Step Quenching Protocol:
  • Prepare the Scavenger Solution: In a dedicated flask inside the fume hood, prepare a 1.0 M solution of a cheap, odorless thiol scavenger, such as L-cysteine or sodium methanethiolate, in a 1:1 mixture of Methanol and Water. Ensure the solution is slightly basic (pH ~8) by adding a few drops of triethylamine to deprotonate the thiol, maximizing its nucleophilicity.

  • Controlled Addition: Place the flask containing the nitroalkene waste in an ice bath. Slowly, dropwise, add the scavenger solution to the waste while stirring vigorously.

  • Verification of Adduct Formation: Allow the mixture to stir for a minimum of 1 hour at room temperature. The thiol will undergo a complete Michael addition with the (2-Nitrovinyl)cyclopentane, converting the dangerous electrophile into a benign, stable thioether adduct.

  • Final Disposal: Once quenched, the resulting solution is no longer a reactive hazard and can be safely transferred to the standard non-halogenated (or halogenated, depending on your solvent) organic waste stream[4],[7].

References

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology. Available at: [Link]

  • Safety in the Handling of Laboratory Reagents. Kalstein EU. Available at: [Link]

  • Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Nitrovinyl)cyclopentane
Reactant of Route 2
(2-Nitrovinyl)cyclopentane
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